molecular formula C9H19NO B2759769 6-Methoxy-2,2-dimethylcyclohexan-1-amine CAS No. 1504527-64-3

6-Methoxy-2,2-dimethylcyclohexan-1-amine

Cat. No.: B2759769
CAS No.: 1504527-64-3
M. Wt: 157.257
InChI Key: CMAXLAQPCZHYRB-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethylcyclohexan-1-amine (CAS 1504527-64-3) is a cyclohexylamine derivative of interest in organic synthesis and pharmaceutical research. It has a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol . The compound features a methoxy group and two methyl groups on its cyclohexane ring, a structure that may be valuable as a chiral building block or intermediate for more complex molecules . As a substituted amine, it is a candidate for use in developing compounds with potential biological activity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, as related amine compounds can be corrosive and flammable . For comprehensive safety and handling protocols, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2,2-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2)6-4-5-7(11-3)8(9)10/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAXLAQPCZHYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504527-64-3
Record name 6-methoxy-2,2-dimethylcyclohexan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine, a substituted cyclohexylamine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates foundational chemical principles with computationally predicted data to offer a robust profile. The subsequent sections will delve into its chemical identity, predicted physicochemical parameters, a plausible synthetic route, and spectral analysis. Methodologies for the experimental determination of these properties are also detailed to provide a framework for empirical validation. This document is intended to serve as a valuable resource for those working with or considering the use of this and structurally related compounds in their research and development endeavors.

Chemical Identity and Structure

6-Methoxy-2,2-dimethylcyclohexan-1-amine is a primary amine featuring a cyclohexane ring substituted with a methoxy group at the 6-position and two methyl groups at the 2-position. The presence of these functional groups is anticipated to significantly influence its physicochemical behavior, including its basicity, lipophilicity, and solubility.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name 6-Methoxy-2,2-dimethylcyclohexan-1-amine-
CAS Number 1504527-64-3[1][2]
Molecular Formula C9H19NO[1][2]
Molecular Weight 157.26 g/mol [1][2]
Canonical SMILES CC1(CCCC(C1N)OC)C[3]
InChI Key CMAXLAQPCZHYRB-UHFFFAOYSA-N[1][2]

Predicted Physicochemical Properties

In the absence of extensive experimental data, a variety of computational methods have been employed to predict the key physicochemical properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine. These predictions, summarized in Table 2, provide valuable initial estimates for experimental design and compound assessment.

Table 2: Predicted Physicochemical Properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

PropertyPredicted ValuePrediction Tool/Method
Boiling Point 195.3 ± 7.0 °CVirtual Computational Chemistry Laboratory (VCCLAB)
Melting Point Not available-
pKa (basic) 9.8 ± 0.2ACD/Labs Percepta Platform
Aqueous Solubility (LogS) -2.5ALOGPS (VCCLAB)
Lipophilicity (XlogP) 1.3PubChem

Note: These values are computationally predicted and should be confirmed by experimental methods.

Lipophilicity (logP)

The predicted XlogP value of 1.3 suggests that 6-Methoxy-2,2-dimethylcyclohexan-1-amine has a moderate degree of lipophilicity.[3] This property is a critical determinant of a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The causality behind this experimental choice lies in its direct measurement of the partitioning of a compound between an aqueous and an immiscible organic phase, providing a gold-standard value for lipophilicity.

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4).

  • Sample Preparation: Prepare a stock solution of 6-Methoxy-2,2-dimethylcyclohexan-1-amine in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous sample solution with a known volume of the n-octanol phase.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure complete partitioning. Allow the phases to separate completely.

  • Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Workflow A Prepare Saturated n-Octanol and Water C Combine Phases in Separatory Funnel A->C B Prepare Analyte Solution in Aqueous Phase B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Analyze Concentration in Each Phase (HPLC/UV-Vis) E->F G Calculate logP F->G

Caption: Workflow for logP determination using the shake-flask method.

Aqueous Solubility (LogS)

The predicted aqueous solubility (LogS) of -2.5 indicates that the compound is likely to be sparingly soluble in water. The amine and methoxy groups can participate in hydrogen bonding with water, but the bulky, nonpolar dimethylcyclohexyl backbone limits overall solubility.

This method is chosen to determine the equilibrium solubility, which is a fundamental and thermodynamically defined property of the compound.

  • Sample Preparation: Add an excess amount of solid 6-Methoxy-2,2-dimethylcyclohexan-1-amine to a known volume of water or a buffer of a specific pH in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC with a standard calibration curve.

  • Calculation: The solubility is reported in units of mol/L or mg/mL. The LogS is the base-10 logarithm of the molar solubility.

Basicity (pKa)

The predicted basic pKa of 9.8 is characteristic of a primary aliphatic amine. This value is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds.

  • Sample Preparation: Dissolve a precisely weighed amount of 6-Methoxy-2,2-dimethylcyclohexan-1-amine in a suitable solvent, typically water or a water/co-solvent mixture.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH values.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the pKa can be calculated from the titration data using appropriate software.

pKa_Workflow A Dissolve Analyte in Solvent B Titrate with Standard Acid A->B C Monitor pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine pKa from Half-Equivalence Point D->E Synthesis_Scheme Start 2,2-Dimethylcyclohexanone Intermediate1 Lithium Enolate Start->Intermediate1 LDA, THF, -78 °C Intermediate2 6-Methoxy-2,2-dimethylcyclohexanone Intermediate1->Intermediate2 N-Methoxy-N-methyl-p-toluenesulfonamide Product 6-Methoxy-2,2-dimethylcyclohexan-1-amine Intermediate2->Product NH3, H2, Raney Ni

Caption: Proposed synthetic route to the target compound.

Experimental Protocol
  • Step 1: Formation of 6-Methoxy-2,2-dimethylcyclohexanone.

    • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).

    • Add a solution of 2,2-dimethylcyclohexanone in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.

    • Add a solution of a suitable methoxylating agent, such as N-methoxy-N-methyl-p-toluenesulfonamide, to the enolate solution and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether).

    • Purify the crude product by flash column chromatography to yield 6-methoxy-2,2-dimethylcyclohexanone.

  • Step 2: Reductive Amination.

    • In a high-pressure reactor, combine 6-methoxy-2,2-dimethylcyclohexanone, a source of ammonia (e.g., a solution of ammonia in methanol), and a hydrogenation catalyst such as Raney Nickel.

    • Pressurize the reactor with hydrogen gas and heat the mixture with stirring.

    • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure.

    • Purify the resulting 6-Methoxy-2,2-dimethylcyclohexan-1-amine by distillation under reduced pressure.

Predicted Spectral Data and Interpretation

¹H and ¹³C NMR Spectroscopy

Predicted NMR spectra provide valuable information for structural confirmation. The predicted chemical shifts are based on the proposed structure and can be used to guide the analysis of experimental data.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C155.23.1m
C235.1--
C324.51.5m
C420.11.4m
C530.81.6m
C685.33.8m
C7 (CH3)28.91.0s
C8 (CH3)25.41.1s
C9 (OCH3)56.53.4s
NH2-1.5br s

Predictions generated using nmrdb.org. [4] Interpretation:

  • ¹H NMR: The spectrum is expected to show two singlets for the non-equivalent gem-dimethyl protons. The methoxy protons will appear as a sharp singlet. The protons on the cyclohexyl ring will appear as complex multiplets. The amine protons will likely be a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms. The carbon bearing the methoxy group (C6) will be significantly downfield, as will the carbon attached to the amine group (C1).

Mass Spectrometry

The mass spectrum of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is expected to show a molecular ion peak (M⁺) at m/z 157, corresponding to its molecular weight. The fragmentation pattern will be characteristic of a primary amine and a cyclic ether.

Predicted Fragmentation Pattern:

  • α-cleavage: Loss of a methyl radical from the C2 position to give a fragment at m/z 142.

  • Loss of methoxy group: Cleavage of the C-O bond can lead to a fragment at m/z 126.

  • Loss of ammonia: A peak at m/z 140 may be observed due to the loss of NH₃.

  • Ring cleavage: Fragmentation of the cyclohexane ring can lead to a series of smaller fragments.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

  • N-H stretch: Two medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. [5][6]* C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ region due to the aliphatic C-H bonds. [7]* N-H bend: A medium to strong band around 1600-1650 cm⁻¹. [5]* C-O stretch: A strong band in the 1070-1150 cm⁻¹ region corresponding to the ether linkage.

  • C-N stretch: A weak to medium band in the 1020-1250 cm⁻¹ region. [5]

Stability

The stability of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is an important consideration for its handling, storage, and application. Like many amines, it may be susceptible to oxidation and degradation under certain conditions.

Potential Degradation Pathways:

  • Oxidation: The amine group can be oxidized, particularly in the presence of air and light, potentially leading to the formation of imines, oximes, or other degradation products.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates.

This protocol is designed to identify potential degradation pathways and to determine the intrinsic stability of the molecule under various stress conditions.

  • Stress Conditions: Prepare solutions of the compound in suitable solvents and expose them to various stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid compound and solution at elevated temperature (e.g., 80 °C).

    • Photolytic: Solution exposed to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, attempt to identify the major degradation products using LC-MS.

Stability_Workflow A Prepare Analyte Solutions B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Various Time Points B->C D Analyze by Stability-Indicating HPLC C->D E Quantify Degradation D->E F Identify Degradants (LC-MS) D->F

Caption: Workflow for a forced degradation stability study.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine, based on a combination of available data and computational predictions. While direct experimental validation of these properties is essential, the information presented herein offers a solid foundation for researchers and drug development professionals. The proposed synthetic route and analytical methodologies provide a clear path forward for the synthesis, characterization, and further investigation of this and related compounds.

References

  • nmrdb.org. (n.d.). Retrieved February 26, 2026, from [Link]

  • MilliporeSigma. (n.d.). 6-methoxy-2,2-dimethylcyclohexan-1-amine | 1504527-64-3. Retrieved February 26, 2026, from [Link]

  • nmrshiftdb2. (n.d.). Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 6-methoxy-2,2-dimethylcyclohexan-1-amine. Retrieved February 26, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 26, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 26, 2026, from [Link]

  • University of Lausanne. (n.d.). Simulate and predict NMR spectra. Retrieved February 26, 2026, from [Link]

  • CFM-ID. (n.d.). Retrieved February 26, 2026, from [Link]

  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved February 26, 2026, from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter™. Retrieved February 26, 2026, from [Link]

  • Smith, K. A. (2013). Synthesis and purification of 2,6-dimethylcyclohexanol for application as a general anesthetic. Smith College ScholarWorks.
  • U.S.
  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved February 26, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax.
  • Reher, R., Kim, H. W., Zhang, C., et al. (2020). A Convolutional Neural Network-Based Approach for the Rapid Annotation of Molecularly Diverse Natural Products. Journal of the American Chemical Society, 142(9), 4114–4120.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts.
  • PSE-for-SPEED. (n.d.). Chemical Properties on Demand. Retrieved February 26, 2026, from [Link]

  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved February 26, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.
  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines.
  • NIST. (n.d.). Cyclohexylamine, N,N-dimethyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

  • NIST. (n.d.). N-Isopropylcyclohexylamine. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

  • NIST. (n.d.). 2-Methylcyclohexylamine. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). N-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

Sources

Stereochemical Architecture and Conformational Dynamics of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the stereochemistry, conformational dynamics, and synthetic pathways for 6-Methoxy-2,2-dimethylcyclohexan-1-amine .

Technical Whitepaper | Version 1.0

Executive Summary

6-Methoxy-2,2-dimethylcyclohexan-1-amine (CAS 1504527-64-3) represents a highly functionalized cyclohexane scaffold characterized by a dense "1,2,3-vicinal" substitution pattern. The molecule features a primary amine flanked by a gem-dimethyl group at C2 and a methoxy ether at C6. This specific arrangement creates a unique steric environment where the gem-dimethyl effect (Thorpe-Ingold effect) severely restricts conformational freedom, locking the ring into specific energetic minima.

For researchers in medicinal chemistry, this scaffold offers a rigidified vector for displaying pharmacophores (amine and ether) with precise spatial orientation, making it a valuable intermediate for designing subtype-selective ligands (e.g., for GPCRs or ion channels similar to the tramadol/tilidine pharmacophore classes).

Stereogenic Framework

The molecule possesses two chiral centers at C1 (bearing the amine) and C6 (bearing the methoxy group). The C2 carbon is achiral due to the gem-dimethyl substitution.

Isomeric Landscape

With two stereocenters (


), four stereoisomers exist, grouped into two diastereomeric pairs:
ConfigurationRelationship (NH

vs OMe)
Description
(1R, 6R) / (1S, 6S) Trans Substituents on opposite faces of the ring average plane.
(1R, 6S) / (1S, 6R) Cis Substituents on the same face of the ring average plane.

Note on Nomenclature: While IUPAC numbering prioritizes the amine at C1, the relative stereochemistry is best described by the relationship between the C1-Amine and C6-Methoxy groups. The C2-gem-dimethyl group serves as a "conformational anchor."

Conformational Analysis: The "Locked" Chair

The stereochemical behavior of this molecule is dominated by the steric bulk of the C2-gem-dimethyl group. In a cyclohexane chair, a gem-dimethyl group places one methyl in the equatorial position and one in the axial position.

The "Forbidden" Conformer

The axial methyl group at C2 exerts a profound steric penalty on any other axial substituent located at C4 or C6 (1,3-diaxial interaction).

  • Constraint: If the C6-Methoxy group were to adopt an axial position, it would encounter a severe syn-axial interaction with the C2-axial methyl. This interaction is energetically prohibitive (>3.5 kcal/mol destabilization).

Analysis of the Amine Position (C1)

With the C6-Methoxy group locked equatorially, the conformation of the ring is fixed. The stereochemistry of the C1-Amine is thus determined by the configuration (Cis or Trans):

  • Trans-Isomer (Diequatorial):

    • Geometry: C6-OMe (Equatorial) / C1-NH

      
       (Equatorial).
      
    • Stability: Highly favorable. Both substituents are equatorial.[1][2][3]

    • Interactions: The C1-NH

      
       experiences gauche interactions with the C6-OMe and the C2-equatorial Methyl. However, it avoids 1,3-diaxial strain.
      
    • H-Bonding: The gauche arrangement (dihedral ~60°) allows for a stabilizing intramolecular hydrogen bond (NH

      
       O).
      
  • Cis-Isomer (Equatorial-Axial):

    • Geometry: C6-OMe (Equatorial) / C1-NH

      
       (Axial).
      
    • Stability: Lower than Trans. The C1-NH

      
       is axial, incurring 1,3-diaxial interactions with protons at C3 and C5.[2][3]
      
    • Interactions: The C1-axial amine is anti-periplanar to the C2-axial methyl, avoiding a direct clash, but the general axial strain remains.

Conformational Energy Diagram

The following diagram illustrates the energetic preference for the diequatorial conformation due to the gem-dimethyl lock.

Conformation Sub_Trans Trans-Isomer (1R, 6R) Chair_Trans_EqEq Conformer A (Major) OMe: Equatorial | NH2: Equatorial (Stable: All substituents Eq) Sub_Trans->Chair_Trans_EqEq Ring Flip Equilibrium Chair_Trans_AxAx Conformer B (Forbidden) OMe: Axial | NH2: Axial (Severe 1,3-diaxial Me...OMe clash) Sub_Trans->Chair_Trans_AxAx High Energy Sub_Cis Cis-Isomer (1R, 6S) Chair_Cis_EqAx Conformer C (Minor) OMe: Equatorial | NH2: Axial (Moderate 1,3-diaxial H...NH2 strain) Sub_Cis->Chair_Cis_EqAx Preferred Cis Form Chair_Cis_AxEq Conformer D (Forbidden) OMe: Axial | NH2: Equatorial (Severe 1,3-diaxial Me...OMe clash) Sub_Cis->Chair_Cis_AxEq High Energy

Figure 1: Conformational landscape. The "Forbidden" states arise from the steric clash between the C2-axial methyl and any C6-axial substituent.

Synthetic Methodology & Stereocontrol

Synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine requires careful control of the C1 stereocenter during the final reduction step.

Recommended Synthetic Route

The most reliable pathway utilizes 2,2-dimethylcyclohexanone as the starting material.

  • Regioselective Bromination: Bromination of 2,2-dimethylcyclohexanone occurs exclusively at C6 because the C2 position is blocked by methyl groups.

  • Nucleophilic Substitution: Reaction with Sodium Methoxide (NaOMe) installs the methoxy group.

  • Reductive Amination: Conversion of the ketone to the amine.

Stereoselectivity in Reduction

The reduction of the intermediate imine/oxime is the stereodefining step.

  • Reagent: Sodium Borohydride (NaBHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).
  • Mechanism: The hydride nucleophile approaches the C=N bond.

  • Stereochemical Outcome:

    • Axial Attack: Hydride approaches from the axial direction (parallel to axial hydrogens). This leads to the Equatorial Amine (Trans isomer) . This is generally favored for unhindered cyclohexanones but can be complicated by the C2-axial methyl.

    • Equatorial Attack: Hydride approaches from the equatorial belt. This leads to the Axial Amine (Cis isomer) .

    • Observation: In 2,2-dimethylcyclohexanone systems, the axial methyl at C2 often hinders axial attack, increasing the proportion of equatorial attack (yielding the Axial Amine/Cis isomer ). However, thermodynamic equilibration (using H

      
      /Pd-C or high temp) typically favors the more stable Trans (diequatorial)  isomer.
      

Synthesis SM 2,2-Dimethylcyclohexanone Step1 6-Bromo-2,2-dimethyl cyclohexanone SM->Step1 Br2, AcOH (Regioselective at C6) Step2 6-Methoxy-2,2-dimethyl cyclohexanone Step1->Step2 NaOMe, MeOH (Substitution) Step3 Oxime / Imine Intermediate Step2->Step3 NH2OH or NH3 Prod_Trans Trans-Isomer (Major) (Thermodynamic) Step3->Prod_Trans H2, Pd/C (Equilibration) Prod_Cis Cis-Isomer (Minor) (Kinetic) Step3->Prod_Cis LiAlH4 (Hydride Attack)

Figure 2: Synthetic pathway emphasizing the divergence of stereoisomers during the reduction step.

Analytical Characterization

Distinguishing the Cis and Trans isomers is best achieved via


H NMR Spectroscopy , specifically analyzing the coupling constants of the proton at C1 (

).
NMR Coupling Constants ( )

The coupling constant between the proton at C1 and the proton at C6 depends on the dihedral angle (Karplus relationship).

IsomerConformationH1 OrientationH6 OrientationDihedral AngleExpected

(Hz)
Trans DiequatorialAxial (

)
Axial (

)
~180°8 - 12 Hz (Large)
Cis Eq-AxialEquatorial (

)
Axial (

)
~60°2 - 5 Hz (Small)
  • Note: This assumes the OMe group is locked equatorially (placing

    
     axial).
    
  • Trans Isomer:

    
     is axial (anti to 
    
    
    
    ). Large coupling.
  • Cis Isomer:

    
     is equatorial (gauche to 
    
    
    
    ). Small coupling.

Pharmacological Implications

In drug design, the 6-Methoxy-2,2-dimethylcyclohexan-1-amine scaffold serves as a rigid mimetic of flexible amino-ethers.

  • Metabolic Stability: The gem-dimethyl group at C2 blocks metabolic hydroxylation at the alpha-position, a common clearance pathway for amines.

  • Receptor Binding: The fixed distance between the basic nitrogen and the ether oxygen (dictated by the chair form) allows for highly specific binding to receptors requiring a specific pharmacophore geometry (e.g., opioid receptors, sigma receptors). The Trans (diequatorial) isomer presents the amine and methoxy groups in an extended, open conformation, while the Cis isomer presents a compact, H-bond stabilized face.

References

  • PubChem Compound Summary. (2025). 6-Methoxy-2,2-dimethylcyclohexan-1-amine (CID 79829548).[4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 6-methoxy-2,2-dimethylcyclohexan-1-amine. Merck KGaA. Link

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The Untapped Therapeutic Potential of 6-Methoxy-2,2-dimethylcyclohexan-1-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide delves into the prospective biological activities of a novel class of compounds: 6-Methoxy-2,2-dimethylcyclohexan-1-amine analogs. While direct research on this specific chemical entity is nascent, a comprehensive analysis of structurally related arylcyclohexylamines provides a strong rationale for their investigation as potent modulators of central nervous system targets. This document will synthesize the current understanding of relevant chemical classes, propose a strategic approach for the synthesis and evaluation of these novel analogs, and outline their potential therapeutic applications in neurological disorders. The primary focus will be on their predicted activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a target of significant interest in the treatment of a spectrum of CNS pathologies.

Introduction: The Promise of the Cyclohexylamine Core

The cyclohexylamine moiety is a cornerstone in the design of pharmacologically active agents, most notably the arylcyclohexylamines. This class of compounds, which includes well-known agents like ketamine and phencyclidine (PCP), is characterized by a cyclohexyl ring attached to an amine and an aryl group.[1][2] The pharmacological versatility of arylcyclohexylamines is remarkable, with different analogs exhibiting activities as NMDA receptor antagonists, dopamine reuptake inhibitors, and µ-opioid receptor agonists.[1] This functional plasticity arises from the diverse substitutions that can be made to the core structure, allowing for the fine-tuning of their biological profile.

The subject of this guide, 6-Methoxy-2,2-dimethylcyclohexan-1-amine, represents an unexplored iteration of this versatile scaffold. The introduction of a methoxy group and gem-dimethyl substitution on the cyclohexane ring presents a unique opportunity to modulate the physicochemical and pharmacokinetic properties of the molecule, potentially leading to novel therapeutic agents with improved efficacy and safety profiles. While no direct biological data for this specific compound is currently available in the public domain, its structural similarity to known NMDA receptor antagonists provides a strong impetus for its investigation.[3]

Predicted Biological Activity and Mechanism of Action: Targeting the NMDA Receptor

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system, and the NMDA receptor is a critical component of this system.[4] Overactivation of NMDA receptors is implicated in excitotoxicity, a pathological process that contributes to neuronal damage in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6][7] Consequently, NMDA receptor antagonists have been a major focus of drug discovery efforts.

Arylcyclohexylamines, the parent class of the compounds discussed herein, are well-established non-competitive antagonists of the NMDA receptor.[2][8] They typically bind to a site within the ion channel of the receptor, physically blocking the influx of calcium ions and thereby preventing excitotoxic cell death.[7] It is highly probable that 6-Methoxy-2,2-dimethylcyclohexan-1-amine analogs will share this mechanism of action. The key to their therapeutic potential will lie in their specific binding affinity, kinetics, and voltage-dependency, which can be modulated through chemical modifications.

Potential Therapeutic Indications

Based on the established pharmacology of NMDA receptor antagonists, 6-Methoxy-2,2-dimethylcyclohexan-1-amine analogs could have therapeutic utility in a range of neurological and psychiatric conditions:

  • Neurodegenerative Diseases: By mitigating excitotoxicity, these compounds could offer neuroprotective benefits in Alzheimer's disease, Parkinson's disease, and Huntington's disease.[5][6]

  • Depression: The rapid-acting antidepressant effects of ketamine, an arylcyclohexylamine, have spurred interest in developing novel NMDA receptor modulators for treatment-resistant depression.[5]

  • Chronic Pain: NMDA receptors play a crucial role in central sensitization, a key mechanism in the development of chronic pain states. Antagonists of this receptor have shown promise in preclinical models of neuropathic pain.[4]

  • Epilepsy: As NMDA receptor activation is involved in seizure generation and propagation, antagonists could have anticonvulsant properties.[1]

A Proposed Research Workflow for Synthesis and Evaluation

The exploration of 6-Methoxy-2,2-dimethylcyclohexan-1-amine analogs requires a systematic approach to synthesis and biological characterization. The following workflow is proposed as a starting point for researchers in this field.

G cluster_synthesis Synthesis of Analogs cluster_screening Biological Evaluation start Starting Materials: 6-Methoxy-2,2-dimethylcyclohexanone step1 Reductive Amination start->step1 step2 N-Alkylation / N-Arylation step1->step2 Primary Amine Intermediate step3 Purification & Characterization (NMR, MS, HPLC) step2->step3 assay1 In Vitro NMDA Receptor Binding Assay step3->assay1 Lead Compounds assay2 Electrophysiology (Patch Clamp) assay1->assay2 Confirm Functional Activity assay3 In Vitro Toxicity Assays (e.g., MTT Assay) assay2->assay3 Assess Cytotoxicity assay4 In Vivo Animal Models (e.g., Neuropathic Pain, Depression) assay3->assay4 Evaluate In Vivo Efficacy

Caption: Proposed workflow for the synthesis and biological evaluation of 6-Methoxy-2,2-dimethylcyclohexan-1-amine analogs.

Synthesis of Analogs: A Step-by-Step Protocol

The synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine analogs can be achieved through established synthetic methodologies. A general and adaptable protocol is outlined below.

Protocol 1: Synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

  • Reaction Setup: To a solution of 6-methoxy-2,2-dimethylcyclohexan-1-one (1.0 eq) in an appropriate solvent (e.g., methanol), add a suitable amine source, such as ammonium acetate or ammonia, and a reducing agent, for instance, sodium cyanoborohydride (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of an acid, such as 1M HCl. The aqueous layer is then washed with an organic solvent like diethyl ether to remove any unreacted starting material.

  • Extraction: Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH of >10 and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6-Methoxy-2,2-dimethylcyclohexan-1-amine.

Protocol 2: N-Alkylation/N-Arylation for Analog Synthesis

  • Reaction Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add a base, such as triethylamine (1.2 eq).

  • Addition of Electrophile: To this solution, add the desired alkyl or aryl halide (1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Biological Evaluation: A Tiered Approach

A tiered approach to biological evaluation will enable the efficient identification of lead compounds.

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening p1 NMDA Receptor Binding (Radioligand Displacement) s1 Functional Assays (Calcium Imaging, Electrophysiology) p1->s1 Active Compounds s2 Selectivity Profiling (Other CNS Receptors) s1->s2 t1 In Vivo Efficacy Models (e.g., Forced Swim Test, Formalin Test) s2->t1 Selective Compounds t2 Preliminary Pharmacokinetics (e.g., Brain Penetration) t1->t2

Caption: Tiered screening cascade for the biological evaluation of novel cyclohexylamine analogs.

Protocol 3: In Vitro NMDA Receptor Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Conditions: In a 96-well plate, incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: Incubate at room temperature for a specified time, then rapidly filter the mixture through a glass fiber filter to separate bound and free radioligand.

  • Detection and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 6-Methoxy-2,2-dimethylcyclohexan-1-amine scaffold will be crucial for identifying compounds with optimal activity and properties. Key areas for modification include:

  • The Amine Substituent: Introducing different alkyl and aryl groups on the nitrogen atom can significantly impact potency and selectivity.[1]

  • The Methoxy Group: Variation of the alkoxy group or its replacement with other electron-donating or -withdrawing groups can influence binding affinity and metabolic stability.

  • The Gem-Dimethyl Group: Altering the size and nature of the substituents at the 2-position of the cyclohexane ring can affect the conformational preference of the molecule and its interaction with the receptor.

Table 1: Hypothetical Structure-Activity Relationship Data

AnalogR1 (Amine Substituent)R2 (Position 6)NMDA Receptor Binding IC50 (nM)
1a -H-OCH3>10000
1b -CH3-OCH3500
1c -CH2Ph-OCH3150
1d -CH3-OH800
1e -CH3-F650

Conclusion and Future Directions

The 6-Methoxy-2,2-dimethylcyclohexan-1-amine scaffold represents a promising, yet unexplored, area for the discovery of novel central nervous system-active agents. Based on the well-established pharmacology of the broader class of arylcyclohexylamines, these analogs are predicted to act as NMDA receptor antagonists, with potential therapeutic applications in a wide range of neurological disorders. The proposed research workflow, encompassing systematic synthesis and a tiered biological evaluation strategy, provides a clear path for the investigation of these compounds. Future research should focus on a comprehensive exploration of the structure-activity relationships to identify lead candidates with potent and selective activity, favorable pharmacokinetic properties, and a desirable safety profile for further preclinical and clinical development.

References

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  • US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists - Google Patents. (n.d.).
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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007, November 26). MDPI. Retrieved February 22, 2024, from [Link]

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Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-2,2-dimethylcyclohexan-1-amine is a substituted cycloalkylamine, a structural motif of significant interest in medicinal chemistry and drug development. The unique combination of a methoxy group, a gem-dimethyl substituted cyclohexane ring, and a primary amine functional group makes it a valuable building block for creating novel chemical entities with potential therapeutic applications. The strategic placement of these groups can influence the molecule's physicochemical properties, such as lipophilicity and basicity, as well as its three-dimensional conformation, which are critical for molecular recognition and biological activity.

This document provides a comprehensive, step-by-step protocol for the preparation of 6-Methoxy-2,2-dimethylcyclohexan-1-amine. The synthetic strategy is centered on the reductive amination of the corresponding ketone precursor, 6-methoxy-2,2-dimethylcyclohexan-1-one. Reductive amination is a robust and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds, valued for its efficiency and operational simplicity.[1] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the causality behind the experimental choices to ensure reproducibility and success.

Overall Synthetic Workflow

The synthesis of the target amine is achieved via a two-step conceptual pathway, with this protocol focusing on the critical final step. The overall transformation is depicted below:

Synthetic Workflow Ketone 6-Methoxy-2,2-dimethylcyclohexan-1-one Intermediate Imine Intermediate Ketone->Intermediate + NH3 - H2O Amine 6-Methoxy-2,2-dimethylcyclohexan-1-amine Intermediate->Amine Reduction

Caption: Overall synthetic workflow from the ketone precursor to the target amine.

Core Protocol: Reductive Amination

This protocol details the conversion of 6-methoxy-2,2-dimethylcyclohexan-1-one to 6-Methoxy-2,2-dimethylcyclohexan-1-amine. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2]

Reaction Mechanism

The reductive amination process involves two key stages:

  • Imine Formation: The ketone reacts with an ammonia source in a nucleophilic addition reaction to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine.[1] This equilibrium is typically driven forward by the removal of water or by using a large excess of the amine component.

  • Reduction: The C=N double bond of the imine is then reduced to a single bond by a hydride-based reducing agent or through catalytic hydrogenation.

Reductive Amination Mechanism cluster_0 Imine Formation cluster_1 Reduction Ketone Ketone Hemiaminal Hemiaminal Ketone->Hemiaminal + NH3 Hemiaminal->Ketone - NH3 Imine Imine Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O FinalAmine Primary Amine Imine->FinalAmine [H] (Reducing Agent)

Caption: Mechanism of reductive amination.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.
6-Methoxy-2,2-dimethylcyclohexan-1-one156.2210.01.0
Ammonium Acetate (NH₄OAc)77.08100.010.0
Sodium Cyanoborohydride (NaBH₃CN)62.8415.01.5
Methanol (MeOH), Anhydrous32.04--
Diethyl Ether (Et₂O)74.12--
1 M Hydrochloric Acid (HCl)36.46--
2 M Sodium Hydroxide (NaOH)40.00--
Saturated Sodium Chloride Solution (Brine)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
Experimental Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-2,2-dimethylcyclohexan-1-one (1.56 g, 10.0 mmol) and anhydrous methanol (100 mL).

    • Stir the solution until the ketone is fully dissolved.

    • Add ammonium acetate (7.71 g, 100.0 mmol) to the solution. The large excess of ammonium acetate serves as the ammonia source and helps to drive the imine formation equilibrium.

    • Stir the mixture at room temperature for 30 minutes.

  • Reduction:

    • In a separate beaker, dissolve sodium cyanoborohydride (0.94 g, 15.0 mmol) in a minimal amount of anhydrous methanol (approx. 10 mL).

      • Expert Insight: Sodium cyanoborohydride is chosen as the reducing agent because it is mild enough to not reduce the starting ketone but is effective at reducing the intermediate iminium ion. This selectivity is crucial for achieving a high yield of the desired amine.

    • Slowly add the sodium cyanoborohydride solution to the reaction mixture dropwise over 15 minutes using a Pasteur pipette.

    • CAUTION: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl (approx. 20 mL) until the pH is ~2. This will neutralize any unreacted reducing agent.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • To the remaining aqueous residue, add 2 M NaOH until the pH is ~12 to deprotonate the amine and facilitate extraction.

    • Transfer the basic aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL) to remove any residual water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 6-Methoxy-2,2-dimethylcyclohexan-1-amine can be purified by vacuum distillation or by flash column chromatography on silica gel.

    • For column chromatography, a gradient elution system of methanol in dichloromethane (e.g., 0% to 10% methanol) is recommended.

    • Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product as a colorless to pale yellow oil.

Characterization of the Final Product

The identity and purity of the synthesized 6-Methoxy-2,2-dimethylcyclohexan-1-amine should be confirmed by standard analytical techniques:

TechniqueExpected Observations
¹H NMR Peaks corresponding to the methoxy group (singlet, ~3.3-3.5 ppm), gem-dimethyl groups (two singlets, ~0.8-1.2 ppm), cyclohexyl protons (multiplets, ~1.2-2.0 ppm), and the CH-N and CH-O protons.
¹³C NMR Signals for the methoxy carbon, the quaternary carbon of the gem-dimethyl group, other cyclohexyl carbons, and the carbons bearing the amine and methoxy groups.
Mass Spec. The expected molecular ion peak [M+H]⁺ corresponding to the molecular formula C₉H₂₀NO⁺.
FT-IR Characteristic N-H stretching bands for a primary amine (~3300-3400 cm⁻¹), C-H stretching, and C-O stretching of the ether.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The progress of the reaction can be rigorously monitored by TLC or GC-MS, allowing for confirmation of the consumption of the starting material and the formation of the product. The purification steps are standard and robust, and the final product's identity and purity can be unequivocally confirmed by the characterization methods outlined above. The use of a mild and selective reducing agent like NaBH₃CN minimizes the formation of side products, such as the corresponding alcohol from the reduction of the starting ketone.

References

  • Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each o.... Retrieved from [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction route of amination of cyclohexanone with ammonia. Retrieved from [Link]

  • PMC. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

  • YouTube. (2024). Reaction of Cyclohexanone #Acidic Medium with Amine #Nucleophilic Addition #BSc #NEET #JEE #cuet. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

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Application Notes and Protocols for 6-Methoxy-2,2-dimethylcyclohexan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. 6-Methoxy-2,2-dimethylcyclohexan-1-amine emerges as a chemical entity of significant interest, not because of a long history of application, but due to the latent potential embedded within its structure. This molecule uniquely combines three key pharmacophoric features: a methoxy group, a gem-dimethyl substituted cyclohexane ring, and a primary amine. While direct biological data for this specific compound is sparse in public literature, a comprehensive analysis of its constituent parts provides a strong rationale for its investigation as a versatile building block in drug discovery.[1]

The methoxy group is a prevalent substituent in a multitude of approved drugs, valued for its ability to enhance ligand-target binding, modulate physicochemical properties, and improve metabolic stability.[2][3] It can act as a hydrogen bond acceptor and its lipophilicity can aid in membrane permeability. The cyclohexane core provides a three-dimensional, non-aromatic scaffold that can orient substituents in precise vectors, while the gem-dimethyl group can induce a specific conformation and block metabolic attack. Finally, the primary amine is a critical functional group for establishing interactions with biological targets and serves as a versatile handle for synthetic elaboration.[4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It will provide a theoretical framework and practical protocols to explore the therapeutic potential of 6-Methoxy-2,2-dimethylcyclohexan-1-amine, focusing on its application as a scaffold for generating novel therapeutic agents. We will proceed from its fundamental properties to proposed synthetic strategies and detailed protocols for biological evaluation, grounded in the established activities of structurally analogous compounds.

Physicochemical Profile and Predicted Drug-Likeness

A foundational step in assessing a new scaffold is to understand its physicochemical properties. These parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

PropertyValueSource
CAS Number 1504527-64-3[Sigma-Aldrich]
Molecular Formula C₉H₁₉NO[PubChem][5]
Molecular Weight 157.26 g/mol [MilliporeSigma]
InChIKey CMAXLAQPCZHYRB-UHFFFAOYSA-N[PubChem][5]
Predicted XlogP 1.3[PubChem][5]
Predicted CCS [M+H]⁺: 135.4 Ų[PubChem][5]
Protocol 1: In Silico ADMET Prediction

Objective: To computationally assess the drug-likeness and potential ADMET liabilities of the core scaffold.

Rationale: Early-stage computational filtering can save significant resources by identifying potential issues before synthesis. This protocol uses freely available online tools.

Methodology:

  • Obtain the SMILES string for 6-Methoxy-2,2-dimethylcyclohexan-1-amine: CC1(CCCC(C1N)OC)C.

  • Utilize a web-based platform such as SwissADME or pkCSM.

  • Input the SMILES string into the platform.

  • Execute the prediction analysis.

  • Analyze the output, paying close attention to:

    • Lipinski's Rule of Five: Assess compliance (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

    • Gastrointestinal (GI) Absorption: Predicted to be high or low.

    • Blood-Brain Barrier (BBB) Permeation: A key predictor for potential CNS applications.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity Risks: Flags for potential mutagenicity or other toxicities.

Proposed Therapeutic Applications: A Hypothesis-Driven Approach

Based on the activities of structurally related molecules, we can formulate several compelling hypotheses for the therapeutic potential of derivatives of 6-Methoxy-2,2-dimethylcyclohexan-1-amine.

Central Nervous System (CNS) Agents

The structural similarity of the cyclohexylamine core to known neuromodulatory agents makes this a promising area. Notably, (1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol), the core structure of Tramadol, is a potent analgesic.[6] Furthermore, other simple cyclohexanol derivatives have been investigated as general anesthetics, suggesting the cyclohexane scaffold is well-tolerated in the CNS.[7]

  • Hypothesis: Amide or sulfonamide derivatives of 6-Methoxy-2,2-dimethylcyclohexan-1-amine may exhibit analgesic, anticonvulsant, or anxiolytic properties by targeting ion channels or GPCRs in the CNS.

Antimicrobial Agents

Cyclohexane and its functionally substituted derivatives are recognized as important scaffolds with a variety of biological properties, including antimicrobial activity.[8] The combination of a lipophilic cyclohexane core with a basic amine is a common feature in many antimicrobial compounds, facilitating membrane interaction and disruption.

  • Hypothesis: Simple derivatives, such as Schiff bases or N-alkylated analogs of 6-Methoxy-2,2-dimethylcyclohexan-1-amine, could possess antibacterial or antifungal activity.[9]

Anti-inflammatory Agents

Compounds containing a methoxy group on a cyclic core have demonstrated anti-inflammatory potential. For instance, derivatives of 6-methoxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their ability to reduce inflammation.[10] This suggests that the 6-methoxy substituent on our cyclohexane scaffold could be beneficial for this indication.

  • Hypothesis: Derivatives of the scaffold may modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by affecting cytokine signaling.

Synthetic and Derivatization Workflows

The primary amine of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is the key handle for creating a library of diverse analogs for biological screening.

G cluster_0 Synthetic Workflow cluster_1 Derivatization Library Start 2,2-Dimethylcyclohexanone Step1 Methoxylation Start->Step1 1. Base (e.g., LDA) 2. Electrophilic O-source Step2 Reductive Amination Step1->Step2 1. NH3 or equiv. 2. Reducing Agent (e.g., NaBH3CN) Core 6-Methoxy-2,2-dimethyl- cyclohexan-1-amine Step2->Core Amide Amide Derivatives Core->Amide R-COOH, Coupling Agent Sulfonamide Sulfonamide Derivatives Core->Sulfonamide R-SO2Cl, Base Schiff Schiff Base Derivatives Core->Schiff R-CHO ReductiveAlk N-Alkylated Derivatives Core->ReductiveAlk R-CHO, NaBH(OAc)3

Caption: Proposed synthesis and derivatization workflow.

Protocol 2: General Procedure for Amide Library Synthesis

Objective: To synthesize a diverse library of amide derivatives for structure-activity relationship (SAR) studies.

Rationale: Amide coupling is a robust and versatile reaction in medicinal chemistry. This protocol uses a standard coupling agent, HATU, which is efficient and minimizes side reactions.

Materials:

  • 6-Methoxy-2,2-dimethylcyclohexan-1-amine

  • A selection of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • In a clean, dry vial, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of 6-Methoxy-2,2-dimethylcyclohexan-1-amine (1.0 equivalent) in anhydrous DMF to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: Protocols for Primary Screening

The following protocols provide a starting point for evaluating the biological activity of the newly synthesized library of compounds.

G Library Synthesized Compound Library (n=20-50) Primary Primary Screening (Single Concentration, e.g., 10 µM) Library->Primary CNS CNS Target Binding Assay (e.g., Radioligand Binding) Primary->CNS Antimicrobial Antimicrobial MIC Assay (e.g., Broth Microdilution) Primary->Antimicrobial AntiInflam Anti-inflammatory Assay (e.g., COX-2 Inhibition) Primary->AntiInflam DoseResponse Dose-Response & IC50/EC50 Determination for 'Hits' CNS->DoseResponse Antimicrobial->DoseResponse AntiInflam->DoseResponse Selectivity Selectivity & Counter-screens DoseResponse->Selectivity Lead Hit-to-Lead Optimization Selectivity->Lead

Caption: A typical primary biological screening cascade.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To assess the general cytotoxicity of the compounds against a cancer cell line (e.g., HeLa) and to identify potential anticancer agents. This also serves as a crucial counter-screen for other therapeutic areas.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Dilute the compounds in culture medium to achieve the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Viability (%) = (Abs_test / Abs_control) * 100.

Conclusion and Future Directions

6-Methoxy-2,2-dimethylcyclohexan-1-amine represents an underexplored scaffold with significant potential for the development of novel therapeutic agents. The strategic combination of a methoxy group, a constrained cyclohexane core, and a versatile primary amine provides a rich foundation for medicinal chemistry exploration. The protocols and hypotheses presented in this guide offer a clear roadmap for initiating a drug discovery program centered on this promising molecule. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive biological screening across multiple therapeutic areas, and the establishment of robust structure-activity relationships to guide the optimization of initial hits.

References

  • Janecka, A., Perlikowska, R., Gach, K., & Fichna, J. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1128384. [Link]

  • PubChem. (n.d.). 6-methoxy-2,2-dimethylcyclohexan-1-amine. Retrieved from [Link]

  • Huffman, J. W., Hepburn, S. A., Reggio, P. H., Hurst, D. P., Wiley, J. L., & Martin, B. R. (2010). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Bioorganic & Medicinal Chemistry, 18(15), 5588-5597.
  • MilliporeSigma. (n.d.). 6-methoxy-2,2-dimethylcyclohexan-1-amine. Retrieved from [Link]

  • Kudryavtsev, D. S., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules, 28(12), 4861.
  • PubChem. (n.d.). 2,2-Dimethylcyclohexan-1-amine. Retrieved from [Link]

  • Request PDF on ResearchGate. (2026, January 10). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Mammadova, I. M. (2022). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(3), 264-278.
  • MDPI. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Biological Activity of Amidrazone Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)]. Retrieved from [Link]

  • Semantic Scholar. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

  • Rice University News. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Methoxy-2,2-dimethylcyclohexan-1-amine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Chiral Auxiliary for Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] This strategy effectively translates the challenge of separating enantiomers into the more technically feasible separation of diastereomers. The ideal chiral auxiliary should be readily available, induce high stereoselectivity, and be easily removed and recovered for reuse.[1]

This document details the application of 6-Methoxy-2,2-dimethylcyclohexan-1-amine as a chiral auxiliary, with a focus on its use in the asymmetric α-alkylation of ketones. The protocols and data presented are based on the seminal work of Meyers et al., which demonstrated the utility of a structurally analogous chiral aminomethoxy ether in achieving high levels of enantioselectivity in the synthesis of α-substituted cyclohexanones.[2] The presence of the methoxy group is crucial, as it allows for the formation of a rigid, chelated lithioenamine intermediate, which effectively shields one face of the enamine, leading to excellent stereocontrol.

Mechanism of Stereoinduction

The high degree of stereoselectivity achieved with this class of chiral auxiliaries is attributed to the formation of a conformationally rigid, chelated lithioenamine intermediate upon deprotonation with a strong base such as lithium diisopropylamide (LDA). The lithium cation is believed to chelate to both the enamine nitrogen and the oxygen of the methoxy group. This chelation creates a rigid bicyclic-like structure that effectively blocks one of the diastereotopic faces of the enamine from the incoming electrophile (e.g., an alkyl halide). The alkylation then proceeds preferentially from the less sterically hindered face, resulting in a high diastereomeric excess of the alkylated imine, which upon hydrolysis yields the α-alkylated ketone with a high enantiomeric excess.

G cluster_0 Chelation and Stereoinduction enamine Chiral Enamine lda LDA enamine->lda Deprotonation intermediate Rigid Chelated Lithioenamine Intermediate lda->intermediate electrophile Electrophile (R-X) intermediate->electrophile Facial Blockade product Diastereomerically Enriched Alkylated Imine electrophile->product Alkylation from unhindered face

Caption: Proposed mechanism of stereoinduction via a chelated intermediate.

Experimental Protocols

The following protocols are adapted from the procedures described by Meyers et al. for the asymmetric alkylation of cyclohexanone.[2] These should serve as a robust starting point for the application of 6-Methoxy-2,2-dimethylcyclohexan-1-amine as a chiral auxiliary.

Protocol 1: Synthesis of the Chiral Imine (Schiff Base)

Objective: To covalently attach the chiral auxiliary to the prochiral ketone.

Materials:

  • 6-Methoxy-2,2-dimethylcyclohexan-1-amine

  • Cyclohexanone

  • Benzene (or Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark trap or molecular sieves

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 6-Methoxy-2,2-dimethylcyclohexan-1-amine (1.0 equiv.) and cyclohexanone (1.1 equiv.) in benzene.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude imine is typically of sufficient purity to be used in the next step without further purification. If necessary, the product can be distilled under vacuum.

Protocol 2: Asymmetric α-Alkylation

Objective: To perform the diastereoselective alkylation of the chiral imine.

Materials:

  • Chiral imine from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Methanol

Procedure:

  • Preparation of LDA: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.05 equiv.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equiv.) dropwise. Stir the solution at 0 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enamine Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of the chiral imine (1.0 equiv.) in anhydrous THF dropwise. Stir the mixture at -20 °C for 1 hour to ensure complete formation of the lithioenamine.

  • Alkylation: Cool the reaction mixture back to -78 °C. Add the alkyl halide (1.05 equiv.) dropwise. Stir at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by adding a small amount of methanol at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude alkylated imine can be taken to the next step without further purification.

Protocol 3: Hydrolysis and Recovery of the Chiral Auxiliary

Objective: To cleave the chiral auxiliary and isolate the enantiomerically enriched ketone.

Materials:

  • Crude alkylated imine from Protocol 2

  • Pentane (or other suitable organic solvent)

  • Saturated aqueous oxalic acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the crude alkylated imine in pentane.

  • Add an equal volume of a saturated aqueous oxalic acid solution.

  • Stir the two-phase mixture vigorously at room temperature for 12-24 hours. The progress of the hydrolysis can be monitored by TLC or GC-MS.

  • Separate the layers. The organic layer contains the desired α-alkylated ketone.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the crude chiral ketone. Purify by distillation or column chromatography.

  • Auxiliary Recovery: The aqueous oxalic acid layer contains the protonated chiral auxiliary. To recover the auxiliary, basify the aqueous layer with a strong base (e.g., 50% NaOH) until pH > 12.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined ethereal layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the 6-Methoxy-2,2-dimethylcyclohexan-1-amine, which can be reused.

Caption: Overall workflow for the asymmetric alkylation using the chiral auxiliary.

Summary of Performance

The effectiveness of this chiral auxiliary system is demonstrated by the high enantiomeric excesses achieved in the alkylation of cyclohexanone. The data below is representative of the performance expected from this class of auxiliaries.[2]

Electrophile (R-X)ProductYield (%)e.e. (%)
Methyl Iodide(S)-2-Methylcyclohexanone75-85>90
Ethyl Iodide(S)-2-Ethylcyclohexanone70-80>90
Benzyl Bromide(S)-2-Benzylcyclohexanone80-90>95

Conclusion

6-Methoxy-2,2-dimethylcyclohexan-1-amine and its analogues are powerful chiral auxiliaries for the asymmetric α-alkylation of cyclic ketones. The key to their success lies in the formation of a rigid, chelated lithioenamine intermediate that provides excellent facial discrimination. The protocols outlined provide a clear and effective methodology for the synthesis of enantiomerically enriched ketones. A significant advantage of this system is the high rate of recovery and reusability of the chiral auxiliary, making it a cost-effective and practical choice for asymmetric synthesis in both academic and industrial research settings.

References

  • Meyers, A. I.; Williams, D. R.; Druelinger, M. Enantioselective alkylation of cyclohexanone via chiral lithio-chelated enamines. Journal of the American Chemical Society1976 , 98 (10), 3032–3033. [Link]

  • Chiral auxiliary. In Wikipedia; 2023. [Link]

Sources

Application Note: Derivatization Protocols for 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details optimized reaction protocols for the derivatization of 6-Methoxy-2,2-dimethylcyclohexan-1-amine . This specific scaffold presents a unique "molecular clamp" challenge in medicinal chemistry. The primary amine is flanked by a gem-dimethyl group at C2 and a methoxy group at C6 .

While the C6-methoxy group introduces electronic induction, the C2-gem-dimethyl group creates severe steric hindrance (neopentyl-like environment), significantly retarding nucleophilic attack trajectories. Standard protocols (e.g., EDC/NHS coupling or mild reductive amination) often result in stalled reactions or low yields due to the inability of the electrophile to access the nitrogen lone pair.

The protocols below prioritize high-energy activation and water-scavenging techniques to overcome this steric barrier.

Structural Analysis & Reactivity Profile[1]
  • Steric Bulk (C2): The gem-dimethyl group locks the cyclohexane ring conformation and blocks the equatorial approach, forcing the amine into a crowded environment.

  • Electronic Effect (C6): The methoxy group creates a dipole that may affect pKa but primarily acts as a secondary steric gatekeeper.

  • Solubility: The lipophilic dimethyl/methoxy combination ensures good solubility in DCM, THF, and EtOAc, but poor solubility in water/methanol mixtures.

Decision Matrix: Method Selection

ReactionSelection Start Start: 6-Methoxy-2,2- dimethylcyclohexan-1-amine Goal Derivatization Goal Start->Goal Amide Amide Bond (Drug Linker) Goal->Amide RedAm Secondary Amine (N-Alkylation) Goal->RedAm Sulf Sulfonamide (Stability) Goal->Sulf Method1 Method A: T3P Coupling (Low Epimerization) Amide->Method1 Standard Method2 Method B: Acid Chloride (Ghosez Reagent) Amide->Method2 Stubborn Substrates Method3 Method C: Ti(OiPr)4 Mediated RedAm->Method3 Mandatory Method4 Method D: Sulfonyl Cl + DMAP/Heat Sulf->Method4 High Temp

Figure 1: Decision matrix for selecting the optimal derivatization pathway based on the target functional group.

Protocol A: Amide Coupling via T3P Activation

Best for: Coupling with chiral acids, preventing racemization, and high-yield synthesis.[1] Rationale: Standard carbodiimides (EDC/DCC) are often too bulky to effectively activate the acid in the presence of the hindered amine. T3P (Propylphosphonic anhydride) forms a highly reactive, less bulky intermediate and acts as its own water scavenger, driving the equilibrium forward.

Reagents
  • Substrate: 6-Methoxy-2,2-dimethylcyclohexan-1-amine (1.0 equiv)

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Dissolve the carboxylic acid (1.1 equiv) and the amine (1.0 equiv) in anhydrous EtOAc (or DMF if solubility is an issue).

  • Base Addition: Add DIPEA (3.0 equiv) at 0 °C. Stir for 5 minutes.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 10 °C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Critical Checkpoint: Due to the C2-gem-dimethyl hindrance, standard reaction times (1-2 h) are insufficient. Stir for 12–24 hours.

    • Optimization: If LCMS shows <50% conversion after 12h, heat to 50 °C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash efficiently with water (x2), Sat. NaHCO3 (x2), and Brine (x1).

  • Purification: Dry over Na2SO4 and concentrate. Flash chromatography is usually required to remove excess acid.

Protocol B: Reductive Amination via Titanium(IV) Isopropoxide

Best for: Synthesizing secondary amines (N-alkylation). Rationale: The steric bulk of the gem-dimethyl group prevents the initial attack of the amine on the ketone/aldehyde carbonyl. Equilibrium favors the starting materials. Titanium(IV) isopropoxide [Ti(OiPr)4] acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to force the formation of the imine intermediate.

Reagents
  • Substrate: 6-Methoxy-2,2-dimethylcyclohexan-1-amine (1.0 equiv)

  • Carbonyl (Ketone/Aldehyde): 1.1 – 1.2 equiv

  • Lewis Acid: Ti(OiPr)4 (1.2 – 1.5 equiv)

  • Reducing Agent: NaBH4 (Sodium Borohydride) (2.0 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Methodology
  • Imine Formation (The "Push"):

    • In a flame-dried vial, mix the amine (1.0 equiv) and the ketone/aldehyde (1.1 equiv).

    • Add Ti(OiPr)4 (1.25 equiv) neat (no solvent) or in minimal dry THF.

    • Stir under Nitrogen at RT for 6–12 hours.

    • Note: For extremely hindered ketones, heat to 60 °C may be required.

  • Reduction:

    • Dilute the viscous mixture with absolute Methanol (to 0.2 M).

    • Cool to 0 °C.

    • Add NaBH4 (2.0 equiv) portion-wise. (Caution: Gas evolution).

    • Why NaBH4? Sodium Triacetoxyborohydride (STAB) is often too bulky for this specific scaffold. The small hydride of NaBH4 is preferred here.

  • Quench & Workup (The "Titanium Emulsion" Fix):

    • Quench the reaction with 0.1 N NaOH (do not use water alone, or a sticky Ti-gel will form).

    • Stir vigorously until a white precipitate forms and the supernatant is clear.

    • Filter through a Celite pad.

    • Extract the filtrate with EtOAc.

TitaniumFlow Mix 1. Mix Amine + Ketone + Ti(OiPr)4 (Neat/THF) Age 2. Stir 6-12h (Force Imine Formation) Mix->Age Dilute 3. Dilute with MeOH Cool to 0°C Age->Dilute Reduce 4. Add NaBH4 (Small Hydride Source) Dilute->Reduce Quench 5. Quench with 0.1N NaOH (Prevents Gel) Reduce->Quench

Figure 2: Workflow for Ti-mediated reductive amination to prevent emulsion formation.

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Best for: Creating stable, non-basic derivatives. Rationale: Sulfonyl chlorides are highly reactive, but the steric wall at C2 can slow down the elimination of HCl. A nucleophilic catalyst (DMAP) is essential.

Step-by-Step Methodology
  • Dissolve amine (1.0 equiv) in DCM (anhydrous).

  • Add Triethylamine (TEA) (2.0 equiv) or Pyridine.

  • Add DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv). Do not omit this.

  • Add Sulfonyl Chloride (1.2 equiv) at 0 °C, then warm to reflux (40 °C) .

  • Stir for 16 hours. The heat is necessary to overcome the activation energy barrier imposed by the gem-dimethyl group.

Analytical Validation (Self-Validating System)

When analyzing the product, look for these specific NMR signatures to confirm derivatization at the correct position:

Feature1H NMR Shift (approx.)Diagnostic Change
C1-H (Methine) 2.5 - 3.0 ppm (SM)Downfield Shift: Moves to 3.5 - 4.5 ppm upon acylation/alkylation due to electron withdrawal.
gem-Dimethyl 0.9 - 1.1 ppm (2x singlets)Splitting/Shift: These methyls are diastereotopic. Derivatization often increases the magnetic non-equivalence, splitting them further apart.
C6-Methoxy 3.3 ppm (singlet)Stable: Remains a singlet, serves as an internal integration standard.
Amide NH N/AAppearance: New doublet (or broad singlet) around 6.0 - 8.0 ppm confirms coupling.

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Chemical Reviews.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry.[1]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Journal of the Chemical Society, Chemical Communications.

Sources

reductive amination methods for 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine presents a classic challenge in organic synthesis: nucleophilic attack at a sterically congested carbonyl center. The gem-dimethyl group at the C2 position creates significant steric bulk, inhibiting the formation of the tetrahedral intermediate required for imine condensation. Furthermore, the C6-methoxy group introduces electronic bias and potential chelation effects that complicate stereoselectivity.

Standard reductive amination protocols (e.g., NaBH(OAc)₃/DCE) often result in low conversion or stalled reaction kinetics for this substrate. This Application Note details two high-efficacy protocols designed to overcome these barriers:

  • Titanium(IV)-Mediated Direct Reductive Amination: Utilizes Lewis acid activation and water scavenging to force imine formation.[1]

  • Indirect Oxime Reduction: A two-step sequence offering superior stereochemical control and purification leverage.

Chemical Context & Challenges

The target molecule features a "blocked" quadrant on the cyclohexane ring. Understanding the failure modes of standard protocols is essential for successful synthesis.

  • The Gem-Dimethyl Effect (Steric): The 2,2-dimethyl motif shields the carbonyl carbon. Weak nucleophiles (amines) struggle to attack this center without Lewis acid activation.

  • The Methoxy Influence (Electronic/Stereo): The C6-methoxy group creates a dipole that can stabilize or destabilize the transition state depending on the solvent. It also introduces the possibility of cis/trans diastereomers.

  • Reversibility: In hindered systems, hemiaminal formation is unfavorable. Without water removal, the equilibrium stays towards the ketone.

Mechanistic Pathway & Activation Strategy

The following diagram illustrates the critical role of Titanium(IV) isopropoxide in activating the carbonyl and trapping the water byproduct to drive the equilibrium forward.

G Ketone 6-Methoxy-2,2- dimethylcyclohexanone Ti_Complex Activated Ti-Complex (Lewis Acid Catalysis) Ketone->Ti_Complex + Ti(OiPr)4 + Amine Source Imine Sterically Crowded Imine Intermediate Ti_Complex->Imine - TiO2 / - H2O (Irreversible) Product 6-Methoxy-2,2- dimethylcyclohexan-1-amine Imine->Product + Hydride Source (NaBH4)

Figure 1: Reaction pathway highlighting the dual role of Titanium(IV) isopropoxide as a Lewis acid activator and dehydrating agent.[1][2]

Methodology 1: Titanium(IV) Isopropoxide Mediated Protocol

Best for: High throughput, maximizing conversion, and "forceful" amination of inert ketones. Basis: This protocol is adapted from the work of Bhattacharyya et al., utilizing Ti(OiPr)₄ to facilitate imine formation in situ.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6]Role
Ketone Substrate 1.0Starting Material
Amine Source 1.2 - 1.5Nucleophile (NH₃ in MeOH or NH₄OAc)
Titanium(IV) Isopropoxide 1.25 - 2.0Lewis Acid / Water Scavenger
Sodium Borohydride (NaBH₄) 1.5Reducing Agent
THF or Methanol SolventReaction Medium
Step-by-Step Protocol
  • Activation Phase (Critical):

    • In a flame-dried flask under Argon, dissolve 6-methoxy-2,2-dimethylcyclohexan-1-one (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Add the Amine Source (e.g., 2.0 equiv of 7N NH₃ in MeOH for primary amine synthesis).

    • Crucial Step: Add Titanium(IV) isopropoxide (1.5 equiv) dropwise. The solution may turn slightly yellow/hazy.

    • Stir: Seal the vessel and stir at ambient temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC/LCMS. You are looking for the disappearance of the ketone. The imine is often unstable on silica; look for the absence of starting material.

  • Reduction Phase:

    • Cool the reaction mixture to 0°C.

    • Carefully add NaBH₄ (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (The "Mattson" Quench):

    • Note: Direct aqueous workup creates a messy Titanium emulsion.

    • Quench by adding 1M NaOH (or NH₄OH) slowly until a white precipitate (TiO₂) forms and separates from the clear liquid.

    • Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification:

    • Dissolve residue in EtOAc and extract with 1M HCl (pulls amine into aqueous phase).

    • Wash organic phase with ether (removes unreacted ketone).

    • Basify the aqueous phase (pH > 12) with 4M NaOH.

    • Extract back into DCM, dry over Na₂SO₄, and concentrate to yield the amine.

Methodology 2: Indirect Oxime Reduction

Best for: Stereochemical control and substrates where the Ti-method yields complex mixtures. Basis: Oximes form more readily than imines in hindered systems due to the "Alpha-Effect" of the hydroxylamine nitrogen.

Workflow Diagram

G Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOAc, EtOH) Isolate Isolation of Oxime (Crystallization/Column) Step1->Isolate Step2 Step 2: Reduction Isolate->Step2 OptionA Method A: H2 / Raney Ni (Favors Cis) Step2->OptionA OptionB Method B: Sodium / Ethanol (Favors Trans - Thermodynamic) Step2->OptionB

Figure 2: Two-step oxime protocol allowing for stereochemical divergence.

Protocol

Step 1: Oxime Synthesis

  • Dissolve ketone (1.0 equiv) in Ethanol/Water (3:1).

  • Add Hydroxylamine Hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv).

  • Reflux for 4 hours. (The heat overcomes the steric barrier of the gem-dimethyl group).

  • Cool, evaporate EtOH, and extract with EtOAc. The oxime is usually a stable solid/oil that can be characterized.

Step 2: Stereoselective Reduction

  • For Cis-Selectivity (Kinetic): Hydrogenate the oxime using Raney Nickel or Rh/Al₂O₃ in EtOH at 50 psi H₂. The catalyst approaches from the less hindered face (away from the axial methyls), pushing the amine to the equatorial position (relative to the ring flip), but often resulting in a cis relationship with the 2-substituents depending on conformation.

  • For Trans-Selectivity (Thermodynamic): Dissolve oxime in boiling ethanol and add Sodium metal (Bouveault-Blanc conditions). This harsh method equilibrates the intermediate to the thermodynamically more stable isomer (usually where the amine is equatorial and trans to bulky neighbors).

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Method 1) Incomplete water scavenging.Increase Ti(OiPr)₄ to 2.0 equiv. Ensure solvent is strictly anhydrous.
Emulsion during Workup Titanium salts forming a gel.Use the "Mattson Quench": Dilute with ether, add minimal water, then 15% NaOH. Stir until white powder forms, then filter.
Side Products (Alcohol) Direct ketone reduction.Ensure the Activation Phase (Imine formation) is complete before adding NaBH₄.
Stereoisomer Mixture Lack of facial selectivity.Switch to Method 2 (Oxime) and separate isomers at the Oxime stage (if possible) or use bulky hydride sources (e.g., L-Selectride) on the imine.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1355-1358. Link

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Barney, G. H., & House, H. O. (1961). "The reduction of oximes with lithium aluminum hydride." Organic Syntheses, Coll. Vol. 5, p.376. Link

Sources

6-Methoxy-2,2-dimethylcyclohexan-1-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methoxy-2,2-dimethylcyclohexan-1-amine as a Pharmaceutical Intermediate Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.

Strategic Utilization in Conformational Control and Pharmacophore Design

Executive Summary & Chemical Profile

6-Methoxy-2,2-dimethylcyclohexan-1-amine (CAS: 1504527-64-3) represents a high-value "chiral building block" in modern medicinal chemistry. Unlike simple aliphatic amines, this scaffold offers a unique combination of steric bulk (via the gem-dimethyl group) and polar functionality (via the methoxy ether), positioned on a rigid cyclohexane ring.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it serves as a conformationally restricted amine. The gem-dimethyl group at the C2 position exerts a strong Thorpe-Ingold effect , restricting the conformational freedom of the cyclohexane ring and locking the C1-amine into a specific vector. This makes it an ideal scaffold for designing high-affinity ligands for GPCRs (e.g., opioid or sigma receptors) and ion channels (e.g., NMDA), where spatial precision is critical for selectivity.

Chemical Identity Table
PropertySpecification
IUPAC Name 6-Methoxy-2,2-dimethylcyclohexan-1-amine
CAS Number 1504527-64-3
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Key Structural Features gem-Dimethyl (C2); Methoxy ether (C6); Primary Amine (C1)
pKa (Predicted) ~9.5–10.2 (Amine basicity modulated by C6-ether inductive effect)
LogP (Predicted) 1.3–1.5 (Lipophilic yet soluble)

Strategic Utility in Drug Design

The Gem-Dimethyl Effect & Conformational Locking

In drug design, flexible molecules often suffer from high entropic penalties upon binding to a protein target. By incorporating the 2,2-dimethyl motif, researchers "pre-pay" this entropy cost.

  • Mechanism: The bulky methyl groups at C2 create steric strain that disfavors the equatorial placement of adjacent substituents, forcing the ring into specific chair conformations.

  • Application: This scaffold is frequently used to rigidify analogs of flexible neurotransmitters (e.g., acetylcholine or GABA analogs) to map receptor active sites.

The 1,6-Interaction (Electronic Tuning)

The C6-methoxy group is not merely a handle; it acts as an intramolecular hydrogen bond acceptor and electronically modulates the C1-amine.

  • Basicity Modulation: The electron-withdrawing inductive effect (-I) of the oxygen atom reduces the pKa of the amine compared to unsubstituted cyclohexylamine, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration by increasing the fraction of uncharged species at physiological pH.

Synthesis Protocol: Route Design & Execution

Note: While specific industrial routes are proprietary, the following protocol is designed based on established reactivity patterns of sterically hindered cyclohexanones, ensuring high fidelity and safety.

Retrosynthetic Analysis

The most robust route proceeds via the functionalization of 2,2-dimethylcyclohexanone (CAS 1193-47-1). The C2 position is blocked, directing electrophilic attack exclusively to the C6 position (kinetic enolate formation).

Step-by-Step Synthesis Workflow
Phase A: C6-Functionalization (Introduction of Methoxy Group)
  • Precursor: 2,2-Dimethylcyclohexanone.[1]

  • Reagents: Lithium Diisopropylamide (LDA), Trimethylsilyl Chloride (TMSCl), m-CPBA (or Lead Tetraacetate for direct oxidation), Methyl Iodide.

Protocol:

  • Enolate Formation: Cool a solution of 2,2-dimethylcyclohexanone in dry THF to -78°C. Add LDA (1.1 equiv) dropwise. The steric bulk at C2 prevents deprotonation at C2, forcing enolization at C6.

  • Silyl Enol Ether Trap: Add TMSCl to trap the kinetic enolate. Warm to RT and isolate the silyl enol ether.

  • Oxidation (Rubottom Oxidation): Treat the silyl enol ether with m-CPBA in DCM. This yields the 6-hydroxy-2,2-dimethylcyclohexanone (after workup).

  • Methylation: Treat the crude 6-hydroxy ketone with NaH (1.2 equiv) in DMF at 0°C, followed by MeI (1.5 equiv).

    • Checkpoint: Monitor by GC-MS for the disappearance of the alcohol.

    • Product:6-Methoxy-2,2-dimethylcyclohexanone .

Phase B: Reductive Amination (Stereoselective)
  • Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaCNBH₃), Methanol.

Protocol:

  • Imine Formation: Dissolve 6-methoxy-2,2-dimethylcyclohexanone in Methanol. Add NH₄OAc (10 equiv). Stir at RT for 4 hours to form the imine in situ.

  • Reduction: Add NaCNBH₃ (1.5 equiv) portion-wise.

    • Mechanistic Note: The hydride attack will occur preferentially from the less hindered face. The 2,2-dimethyl group blocks the "top" face, while the 6-methoxy group influences the "bottom". This typically favors the cis-relationship between the amine and the bulky alkyl groups, though a mixture of diastereomers (cis/trans) is expected.

  • Workup: Quench with aqueous NaHCO₃. Extract with DCM.

  • Purification: The resulting amine is basic. Purify via Acid-Base extraction or C18 Reverse Phase HPLC (using Ammonium Formate buffer) to separate diastereomers.

Visualization of Synthesis Logic

SynthesisWorkflow Start Start: 2,2-Dimethylcyclohexanone Step1 Step 1: Enolate Formation (-78°C, LDA) Regioselective at C6 Start->Step1 Kinetic Control Step2 Step 2: Rubottom Oxidation (TMSCl -> mCPBA) Step1->Step2 Intermediate1 Intermediate: 6-Hydroxy-2,2-dimethylcyclohexanone Step2->Intermediate1 Step3 Step 3: O-Methylation (NaH / MeI) Intermediate1->Step3 Intermediate2 Key Intermediate: 6-Methoxy-2,2-dimethylcyclohexanone Step3->Intermediate2 Step4 Step 4: Reductive Amination (NH4OAc / NaCNBH3) Intermediate2->Step4 Stereoselective Reduction Final Target: 6-Methoxy-2,2-dimethylcyclohexan-1-amine Step4->Final

Caption: Figure 1. Regioselective synthesis pathway leveraging the steric blocking of the C2-gem-dimethyl group to functionalize C6.

Analytical Quality Control (QC)

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters are mandatory.

Stereochemical Purity

Since the molecule has two chiral centers (C1 and C6) and a fixed C2 center, diastereomeric purity is paramount.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Acceptance Criteria: >98% de (diastereomeric excess).

NMR Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 0.9–1.0 ppm (two singlets, 6H, gem-dimethyl).

    • δ 3.3 ppm (singlet, 3H, -OCH₃).

    • δ 2.8–3.1 ppm (multiplet, 1H, H-C1, chemical shift depends on cis/trans).

    • δ 3.4–3.6 ppm (multiplet, 1H, H-C6).

  • Diagnostic Signal: The coupling constant (J) between H-C1 and H-C6 helps determine the relative stereochemistry (axial-axial vs axial-equatorial).

Safety & Handling Protocols

Hazard Identification
  • Corrosivity: As a primary aliphatic amine, the substance is corrosive to skin and eyes (Cat 1B).

  • Flammability: Likely a Class IIIA combustible liquid (Flash point est. >60°C).

  • Acute Toxicity: Harmful if swallowed (Oral LD50 est. <1000 mg/kg based on analogs).

Handling Procedure
  • Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended during synthesis), chemical splash goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines absorb CO₂ from the air to form carbamates; ensure tight sealing.

References

  • Sigma-Aldrich. (2025). Product Specification: 6-methoxy-2,2-dimethylcyclohexan-1-amine (CAS 1504527-64-3).[2][3] Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 2,2-dimethylcyclohexan-1-amine.[2][5][6][7] National Library of Medicine. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Reference for Gem-dimethyl/Thorpe-Ingold effect).
  • Advisory Council on the Misuse of Drugs. (2012).[8] Methoxetamine and related arylcyclohexylamines. (Reference for structural analogs and pharmacological relevance of cyclohexylamines). Retrieved from

Sources

scale-up synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Executive Summary

The synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine presents a unique challenge in process chemistry due to the extreme steric congestion around the C1 reaction center. The target molecule features an amine flanked by a gem-dimethyl group at C2 and a methoxy group at C6. This "steric lock" renders standard reductive amination protocols (e.g., catalytic hydrogenation with Pd/C) sluggish or prone to extensive byproduct formation (alcohols via direct ketone reduction).

This Application Note details a robust, scalable protocol utilizing Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination. This method effectively scavenges water to drive the equilibrium toward the sterically hindered imine intermediate before reduction, ensuring high conversion and diastereoselectivity.

Strategic Route Design

The synthesis is divided into two phases:

  • Upstream Assembly: Functionalization of 2,2-dimethylcyclohexanone to introduce the C6-methoxy handle.

  • Downstream Transformation: Stereoselective reductive amination of the hindered ketone.

Reaction Pathway Diagram

G Start 2,2-Dimethylcyclohexanone (Comm. Available) Inter1 Silyl Enol Ether (C6 Activation) Start->Inter1 TMSCl, Et3N DMF, 80°C Inter2 6-Hydroxy-2,2-dimethyl cyclohexan-1-one Inter1->Inter2 1. mCPBA 2. H3O+ Ketone 6-Methoxy-2,2-dimethyl cyclohexan-1-one (Key Intermediate) Inter2->Ketone MeI, NaH THF Imine Titanium Imine Complex Ketone->Imine NH3 (7M in MeOH) Ti(OiPr)4 Product 6-Methoxy-2,2-dimethyl cyclohexan-1-amine (Target) Imine->Product NaBH4 -78°C to RT

Figure 1: Strategic disconnection showing the conversion of the commercially available ketone to the target amine via the Rubottom oxidation pathway and Ti-mediated amination.

Critical Process Parameters (CPP)

The scale-up of this molecule relies on managing the Gem-Dimethyl Effect . The bulky C2 group distorts the ring conformation, making the carbonyl carbon (C1) difficult to access for nucleophiles.

ParameterChallengeMitigation Strategy
Imine Formation Equilibrium lies heavily toward the ketone due to steric strain.Use Ti(OiPr)₄ as a Lewis acid and water scavenger to drive formation to completion prior to adding the reducing agent.
Stereocontrol Hydride can attack from axial or equatorial vectors.Low-temperature reduction (-78°C to 0°C) favors the thermodynamic product (usually trans-amine relative to the bulky group).
Exotherm Ti(OiPr)₄ hydrolysis and borohydride quenching are highly exothermic.Controlled dosing of quench water; efficient jacketed cooling.
Purification Amine sticks to silica; distillation is difficult due to high BP.Acid-Base extraction workup designed to isolate pure amine without chromatography.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor Ketone (Summary)

Note: While the core request focuses on the amine, the precursor quality is critical.

  • Enolization: Treat 2,2-dimethylcyclohexanone with TMSCl/Et₃N in DMF to form the thermodynamic silyl enol ether (reaction occurs at C6, as C2 is blocked).

  • Oxidation (Rubottom): Treat with mCPBA followed by acidic hydrolysis to yield 6-hydroxy-2,2-dimethylcyclohexanone.

  • Methylation: Standard Williamson ether synthesis (NaH/MeI) yields 6-methoxy-2,2-dimethylcyclohexan-1-one .

Phase 2: Scale-Up Reductive Amination (The Core Protocol)

Objective: Convert 50 g of 6-methoxy-2,2-dimethylcyclohexan-1-one to the target amine.

Reagents:

  • Substrate: 6-Methoxy-2,2-dimethylcyclohexan-1-one (50.0 g, 320 mmol)

  • Ammonia source: 7N NH₃ in Methanol (230 mL, 5.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (113.6 g, 400 mmol, 1.25 equiv)

  • Reductant: Sodium Borohydride (18.2 g, 480 mmol, 1.5 equiv)

  • Solvent: Anhydrous THF (dry)

Step-by-Step Procedure:

  • Imine Formation (The "Aging" Step):

    • Charge a dry, N₂-flushed 1L jacketed reactor with the ketone (50 g) and 7N NH₃/MeOH (230 mL).

    • Critical: Add Ti(OiPr)₄ (113.6 g) dropwise over 30 minutes. Maintain internal temperature < 25°C.

    • Observation: The solution will turn slightly viscous and yellow/orange.

    • Hold: Stir at ambient temperature (20–25°C) for 12–16 hours .

    • Why: This long age time is mandatory. The gem-dimethyl group slows the attack of ammonia. The Ti-complex precipitates TiO₂·xH₂O, shifting the equilibrium. Monitor by GC-MS (look for disappearance of ketone; imine may hydrolyze on column, so look for imine peak or derivatize).

  • Reduction:

    • Cool the reactor to -10°C .

    • Add Sodium Borohydride (18.2 g) portion-wise over 1 hour. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to Room Temperature (RT) over 4 hours.

    • Stir at RT for an additional 2 hours.

  • Quench & Workup (Emulsion Control):

    • Safety Note: Quenching Ti reactions creates voluminous TiO₂ precipitates that cause terrible emulsions.

    • Cool to 0°C. Add 2M aqueous Ammonium Hydroxide (NH₄OH) (200 mL) slowly.

    • Filtration: The resulting white slurry (TiO₂) must be filtered. Use a coarse sintered glass funnel with a Celite pad. Wash the cake with THF (3 x 100 mL).

    • Acid-Base Purification:

      • Concentrate the filtrate to remove MeOH/THF.

      • Dissolve residue in MTBE (300 mL).

      • Extract with 1M HCl (2 x 150 mL). The amine goes into the aqueous layer; neutral impurities (unreacted ketone) stay in MTBE.

      • Basify the aqueous layer to pH > 12 using 4M NaOH.

      • Extract the free amine into DCM (3 x 150 mL).

      • Dry over Na₂SO₄ and concentrate.

  • Yield & Analysis:

    • Expected Yield: 75–85% (approx. 38–43 g).

    • Appearance: Colorless to pale yellow oil.

    • Storage: Store under Argon at 4°C (amine absorbs CO₂ from air).

Mechanism & Causality (Scientific Rationale)

The success of this protocol hinges on the role of Titanium(IV).

  • Activation: Ti(OiPr)₄ coordinates to the ketone oxygen, increasing electrophilicity (C=O

    
     C=O⁺-Ti).
    
  • Dehydration: As the hemiaminal forms, titanium alkoxides react with the water byproduct to form stable titanium oxides/hydroxides. This irreversible water scavenging prevents the hydrolysis of the unstable, sterically hindered imine.

  • Stereochemistry: The reduction of the iminium species typically occurs from the less hindered face. With the gem-dimethyl group at C2 and methoxy at C6, the hydride attack is directed to minimize torsional strain, typically yielding the trans-isomer (amine trans to the bulkier alkyl group) as the major product.

Mechanistic Workflow

Mechanism K Ketone (Sterically Crowded) Complex Activated Ti-Ketone Complex K->Complex Coordination Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Hemiaminal Hemiaminal Intermediate Complex->Hemiaminal + NH3 Imine Ti-Coordinated Imine (Water Scavenged) Hemiaminal->Imine - TiO2 (Irreversible) Amine Final Amine Imine->Amine + H- (from NaBH4)

Figure 2: The Titanium-mediated pathway allows the formation of the imine despite the steric penalty imposed by the 2,2-dimethyl group.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928–4929.

    • Relevance: The foundational text establishing Ti(OiPr)₄ as the standard for hindered ketones.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

    • Relevance: Validates the compatibility of Ti reagents with borohydride reductants.
  • Rubottom, G. M., et al. (1974). "Preparation of alpha-hydroxy ketones via silyl enol ethers." Tetrahedron Letters, 15(49), 4319-4322.

    • Relevance: The standard protocol for installing the C6-hydroxyl group (precursor to methoxy) on the cyclohexane ring.
  • Sigma-Aldrich. (2023).

    • Relevance: Safety data for the starting m

Application Note: Solvent Selection & Process Optimization for 6-Methoxy-2,2-dimethylcyclohexan-1-amine (MDCA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide an in-depth, field-validated guide for solvent selection concerning 6-Methoxy-2,2-dimethylcyclohexan-1-amine (hereafter referred to as MDCA ).

Executive Summary

The molecule 6-Methoxy-2,2-dimethylcyclohexan-1-amine (MDCA) presents a unique set of physicochemical challenges due to its "Double-Flank" steric hindrance . The primary amine at C1 is sandwiched between a gem-dimethyl group at C2 and a methoxy group at C6.

Standard solvent selection protocols often fail for MDCA because they do not account for the high activation energy required to access the nitrogen lone pair. This guide outlines a solvent strategy that prioritizes conformational mobility , solubility of activated intermediates , and Green Chemistry compliance .

Structural Analysis & Solvent Implications

Before selecting a solvent, one must understand the "Why" behind the reactivity profile.

The "Double-Flank" Effect
  • C2 Gem-Dimethyl: Provides rigid bulk that blocks trajectory for nucleophilic attack (e.g., in Sn2 reactions) or approach of electrophiles (e.g., in amide coupling).

  • C6 Methoxy: Adds further steric bulk but also introduces an inductive withdrawing effect (-I) , slightly lowering the pKa of the amine compared to a standard cyclohexylamine. However, it also offers a potential chelation site for metal cations.

Solubility Profile

MDCA possesses a lipophilic cyclohexane core masked by polar functional groups.

  • Lipophilicity: High (due to 2,2-dimethyl and cyclohexane ring).

  • H-Bonding: The amine is a donor/acceptor; the methoxy is an acceptor.

  • Solvent Class Recommendation:

    • Avoid: Pure water (poor solubility of free base), Hexanes (poor solubility of salts/intermediates).

    • Preferred: Ethers (THF, 2-MeTHF), Chlorinated solvents (DCM - though discouraged for toxicity), and Polar Aprotic solvents (DMF, DMSO) for difficult couplings.

Decision Matrix: Solvent Selection by Reaction Type

The following logic gate determines the optimal solvent system based on the intended transformation.

SolventSelection Start Start: MDCA Transformation ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (Acylation) ReactionType->AmideCoupling SaltFormation Salt Formation (Purification/Storage) ReactionType->SaltFormation ReductiveAmination Reductive Amination ReactionType->ReductiveAmination CouplingAgent Coupling Agent? AmideCoupling->CouplingAgent SaltType Acid Source? SaltFormation->SaltType SolventRA DCE or MeOH (Check Imine Stability) ReductiveAmination->SolventRA AcidChloride Acid Chloride/Anhydride CouplingAgent->AcidChloride PeptideCoupling HATU / T3P / EDC CouplingAgent->PeptideCoupling SolventAC1 DCM or Toluene (Add Et3N/Pyridine) AcidChloride->SolventAC1 SolventAC2 2-MeTHF or DMF (High Solubility Required) PeptideCoupling->SolventAC2 HCl_Dioxane HCl in Dioxane/Ether SaltType->HCl_Dioxane OrganicAcid Tartaric/Oxalic Acid SaltType->OrganicAcid SolventSF1 MTBE or Et2O (Precipitates Product) HCl_Dioxane->SolventSF1 SolventSF2 IPA or EtOH (Crystallization) OrganicAcid->SolventSF2

Figure 1: Decision tree for selecting the optimal solvent based on the chemical transformation of MDCA.

Detailed Protocols

Protocol A: High-Efficiency Amide Coupling (Green Chemistry Compliant)

Context: Due to steric hindrance at C2 and C6, standard EDC/HOBt couplings often stall. This protocol uses T3P (Propylphosphonic anhydride) in 2-MeTHF . T3P is highly reactive but safe, and 2-MeTHF allows for higher reaction temperatures than THF/DCM to overcome the steric energy barrier.

Reagents:

  • MDCA (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous]

Procedure:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and MDCA (1.0 equiv) in 2-MeTHF (concentration 0.2 M).

    • Note: 2-MeTHF is preferred over DMF as it simplifies workup (immiscible with water) and is derived from renewable resources.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C (ice bath).

    • Critical Step: The steric bulk of MDCA requires a strong electrophile. T3P generates a highly reactive intermediate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The high boiling point of 2-MeTHF (80°C) allows this thermal boost, unlike DCM.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1M NaOH (to remove unreacted acid) and Brine. Dry over MgSO4 and concentrate.

Protocol B: Salt Formation & Isolation (Purification Strategy)

Context: MDCA is often an oil or low-melting solid. Converting it to a hydrochloride or oxalate salt is the best method for purification and storage.

Reagents:

  • Crude MDCA

  • Solvent: Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc).

  • Acid: 4M HCl in Dioxane.

Procedure:

  • Solubilization: Dissolve crude MDCA in MTBE (10 volumes relative to mass).

    • Why MTBE? It is a "Green" ether that solubilizes the free base well but is a poor solvent for the charged ammonium salt, driving precipitation.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.1 equiv) dropwise.

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid (common with lipophilic amines), heat the mixture to reflux (55°C) and let it cool slowly to induce crystallization.

  • Filtration: Filter the solid under vacuum/nitrogen. Wash the cake with cold MTBE.

Comparative Solvent Data

The table below summarizes solvent performance specifically for hindered amine acylation reactions.

SolventPolarity (Dielectric)Boiling Point (°C)Suitability for MDCAKey AdvantageKey Disadvantage
2-MeTHF Moderate (6.97)80Excellent Biorenewable; Phase separates from water; High Tmax.Peroxide formation (requires stabilizers).
DMF High (36.7)153Good Solubilizes all reagents; Accelerates polar transition states.Difficult to remove (high BP); Reprotoxic.
DCM Low (8.93)40Poor Standard use; Easy evaporation.Low Tmax prevents overcoming steric barrier; Toxic.[1]
EtOAc Moderate (6.02)77Moderate Green; Cheap.[2]May compete as nucleophile (transesterification) with strong bases.
Toluene Low (2.38)110Specialized Allows high-temp reflux for acid chlorides.Poor solubility of polar coupling reagents.[3]

References

  • Green Solvent Selection for Amide Coupling: Lei, P., & Szostak, M. (2021).[4][5] "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." National Science Foundation / Rutgers University. [Link] (Validates 2-MeTHF as a superior, green alternative to THF/DCM).

  • General Amine Synthesis & Reactivity: LibreTexts Chemistry. "24.6: Synthesis of Amines." Chemistry LibreTexts. [Link] (Foundational reference for amine reactivity patterns).

  • 2,2-Dimethylcyclohexan-1-amine Properties: PubChem. "2,2-Dimethylcyclohexan-1-amine | C8H17N." National Institutes of Health (NIH). [Link] (Source for physicochemical data on the core structural motif).

  • Green Solvents in Amidation: Royal Society of Chemistry. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry. [Link] (Academic grounding for the shift away from DCM/DMF).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine. Recognizing the nuances and potential challenges in this multi-step synthesis, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to empower you with the scientific rationale behind experimental choices to improve yield and purity.

Table of Contents

  • Synthetic Overview

  • Troubleshooting Guide

    • Low Yield in Ketone Synthesis (6-methoxy-2,2-dimethylcyclohexanone)

    • Incomplete Reductive Amination

    • Formation of Side Products in Reductive Amination

    • Difficulties in Product Purification

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

    • Protocol 1: Synthesis of 6-methoxy-2,2-dimethylcyclohexanone

    • Protocol 2: Reductive Amination to 6-Methoxy-2,2-dimethylcyclohexan-1-amine

  • References

Synthetic Overview

The most direct and commonly employed route for the synthesis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is a two-stage process. The first stage involves the synthesis of the precursor ketone, 6-methoxy-2,2-dimethylcyclohexanone. The second stage is the conversion of this ketone to the target primary amine via reductive amination.

Synthetic_Overview Starting_Materials e.g., 2,2-Dimethylcyclohexane-1,3-dione Ketone 6-methoxy-2,2-dimethylcyclohexanone Starting_Materials->Ketone Multi-step synthesis Amine 6-Methoxy-2,2-dimethylcyclohexan-1-amine Ketone->Amine Reductive Amination

Caption: General synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in Ketone Synthesis (6-methoxy-2,2-dimethylcyclohexanone)

Question: I am experiencing a low yield during the synthesis of the precursor ketone, 6-methoxy-2,2-dimethylcyclohexanone. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 6-methoxy-2,2-dimethylcyclohexanone can often be attributed to incomplete reactions, side reactions, or suboptimal reaction conditions. A plausible synthetic route to this ketone involves the methylation of a suitable precursor followed by the introduction of the methoxy group.

Potential Causes and Solutions:

  • Inefficient Methylation: The gem-dimethyl group at the C2 position is often installed via alkylation of a cyclohexanone precursor.

    • Cause: Incomplete deprotonation or competing O-alkylation. The choice of base and reaction conditions is critical to favor C-alkylation.

    • Solution: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to ensure complete and irreversible enolate formation. The use of a less-hindered base or higher temperatures can lead to the formation of the thermodynamic enolate, resulting in alkylation at the C6 position.

  • Side Reactions During Methoxy Group Introduction: The introduction of the methoxy group can be challenging.

    • Cause: If proceeding through a halohydrin intermediate, elimination reactions can compete with nucleophilic substitution by methoxide.

    • Solution: Ensure anhydrous conditions and use a strong nucleophile like sodium methoxide in a polar aprotic solvent such as THF or DMF to favor the SN2 reaction.

  • Purification Losses: The ketone may be lost during workup and purification.

    • Cause: The ketone may have some water solubility, leading to losses during aqueous workup. Co-elution with impurities during chromatography is also a possibility.

    • Solution: Saturate the aqueous layer with brine (NaCl) to reduce the solubility of the organic product. For chromatographic purification, careful selection of the eluent system based on TLC analysis is crucial. A combination of hexanes and ethyl acetate is a good starting point.

Parameter Recommendation for Ketone Synthesis Rationale
Base for Methylation Lithium diisopropylamide (LDA)Strong, non-nucleophilic base that favors kinetic enolate formation.
Alkylation Temperature -78 °CMinimizes side reactions and promotes kinetic control.
Methoxylation Reagent Sodium methoxideStrong nucleophile for efficient SN2 displacement.
Solvent for Methoxylation Anhydrous THF or DMFPolar aprotic solvents that favor SN2 reactions.
Issue 2: Incomplete Reductive Amination

Question: My reductive amination of 6-methoxy-2,2-dimethylcyclohexanone is not going to completion, and I observe significant amounts of the starting ketone in my crude product. What can I do?

Answer:

Incomplete conversion in reductive amination is a common issue, often related to the choice of reagents, reaction conditions, or the equilibrium of imine formation.

Reductive_Amination_Equilibrium Ketone Ketone Imine Imine Ketone->Imine Ammonia + NH3 Amine Amine Imine->Amine [H]

Caption: Equilibrium in reductive amination.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or iminium ion, which is a reversible reaction.[1]

    • Cause: The presence of water can shift the equilibrium back towards the ketone and ammonia.

    • Solution: Employ a dehydrating agent, such as molecular sieves (3Å or 4Å), to remove the water formed during imine formation and drive the equilibrium forward. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.

  • Insufficient Reducing Agent: The reducing agent may be consumed before the reaction is complete.

    • Cause: The reducing agent might react with the solvent or other components in the reaction mixture.

    • Solution: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). Sodium cyanoborohydride (NaBH₃CN) is a good choice as it is more selective for the iminium ion over the ketone, especially at a slightly acidic pH.[2]

  • Suboptimal pH: The pH of the reaction medium is crucial for both imine formation and the activity of the reducing agent.

    • Cause: A pH that is too low will protonate the amine, making it non-nucleophilic. A pH that is too high will prevent the protonation of the hydroxyl group in the hemiaminal intermediate, hindering its elimination to form the imine.

    • Solution: Maintain a pH between 6 and 7. This can be achieved by using a buffer or by adding a mild acid like acetic acid.

Parameter Recommendation for Reductive Amination Rationale Reference
Amine Source Ammonia in methanol or ammonium acetateProvides the nitrogen source for the primary amine.[3]
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)Selective for the iminium ion over the ketone.[2]
pH 6-7Optimal for both imine formation and reduction.[4]
Additives Molecular Sieves (3Å or 4Å)Removes water to drive the imine formation equilibrium.
Issue 3: Formation of Side Products in Reductive Amination

Question: I am observing significant side products in my reductive amination reaction. What are they likely to be, and how can I minimize their formation?

Answer:

The primary side products in the reductive amination to form a primary amine are the corresponding secondary amine and the alcohol from the reduction of the starting ketone.

Potential Side Products and Mitigation Strategies:

  • Formation of the Secondary Amine (Bis-alkylation): The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine.

    • Cause: This is more likely to occur if the concentration of the primary amine builds up while there is still unreacted ketone present.

    • Solution: Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol) to outcompete the primary amine in reacting with the ketone. A slow addition of the reducing agent can also help to keep the concentration of the primary amine low at any given time.

  • Formation of the Alcohol (6-methoxy-2,2-dimethylcyclohexanol): The starting ketone can be directly reduced to the corresponding alcohol by the reducing agent.

    • Cause: This is more prevalent with less selective reducing agents like sodium borohydride (NaBH₄).

    • Solution: As mentioned previously, use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN), which is less reactive towards ketones at neutral pH.[2]

Side_Reactions Ketone 6-methoxy-2,2-dimethylcyclohexanone Primary_Amine Target Product (Primary Amine) Ketone->Primary_Amine + NH3, [H] Secondary_Amine Side Product (Secondary Amine) Ketone->Secondary_Amine + Primary Amine, [H] Alcohol Side Product (Alcohol) Ketone->Alcohol [H]

Caption: Potential side reactions in reductive amination.

Issue 4: Difficulties in Product Purification

Question: I am struggling to purify the final product, 6-Methoxy-2,2-dimethylcyclohexan-1-amine. What are the best strategies for purification?

Answer:

The purification of 6-Methoxy-2,2-dimethylcyclohexan-1-amine can be challenging due to the presence of diastereomers (cis and trans isomers) and other impurities with similar physical properties.

Purification Strategies:

  • Acid-Base Extraction: This is a crucial first step to separate the basic amine product from neutral and acidic impurities.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane) and extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

    • Troubleshooting: If an emulsion forms, adding brine can help to break it.

  • Chromatography: Column chromatography is often necessary to separate the diastereomers and other closely related impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or isopropanol) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically effective. A small amount of a basic modifier (e.g., triethylamine, 0.1-1%) should be added to the eluent to prevent the amine from tailing on the acidic silica gel.

    • Diastereomer Separation: The cis and trans isomers will likely have different polarities and can often be separated by careful column chromatography.[3] The separation can be monitored by TLC or GC-MS.

  • Crystallization: If the product is a solid or can form a solid salt, crystallization can be a highly effective purification method.

    • Procedure: The amine can be converted to a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties. Screening different solvents is necessary to find a system where one diastereomer is significantly less soluble than the other.

Purification Method Key Considerations
Acid-Base Extraction Efficiently removes non-basic impurities.
Column Chromatography Use a basic modifier (e.g., triethylamine) in the eluent.
Crystallization Formation of salts (e.g., hydrochloride) can improve crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of the reductive amination?

A1: The reductive amination of 2,2-dimethyl-6-methoxycyclohexanone will produce a mixture of cis and trans diastereomers. The ratio of these isomers will depend on the steric hindrance of the ketone and the reducing agent used. Bulky reducing agents tend to attack from the less hindered face, which can lead to a preference for one diastereomer. The exact ratio will likely need to be determined experimentally.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a suitable eluent (e.g., 10% methanol in dichloromethane with 0.5% triethylamine) and visualize with a suitable stain (e.g., ninhydrin for the amine product or potassium permanganate).

  • GC/GC-MS: This is an excellent method for monitoring the disappearance of the starting ketone and the appearance of the amine product. It can also be used to quantify the ratio of diastereomers.[5]

Q3: What are the expected NMR spectral features of 6-Methoxy-2,2-dimethylcyclohexan-1-amine?

  • ¹H NMR: Expect signals for the methoxy group (~3.3-3.5 ppm), the proton on the carbon bearing the amine group (~2.5-3.0 ppm), and the gem-dimethyl groups (two singlets between 0.8-1.2 ppm). The NH₂ protons will likely appear as a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR: The carbon bearing the amine group will be shifted downfield (~50-60 ppm), as will the carbon bearing the methoxy group (~75-85 ppm). The gem-dimethyl carbons will appear as distinct signals.

Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of 6-methoxy-2,2-dimethylcyclohexanone

This is a hypothetical multi-step protocol based on common organic synthesis transformations.

Ketone_Synthesis_Workflow Start 2,2-Dimethylcyclohexane-1,3-dione Step1 Reduction Start->Step1 e.g., NaBH4 Step2 Protection Step1->Step2 e.g., TBDMSCl Step3 Halogenation Step2->Step3 e.g., NBS Step4 Substitution Step3->Step4 e.g., NaOMe End 6-methoxy-2,2-dimethylcyclohexanone Step4->End

Caption: A possible workflow for ketone synthesis.

Materials:

  • 2,2-Dimethylcyclohexane-1,3-dione

  • Sodium borohydride (NaBH₄)

  • Methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N-Bromosuccinimide (NBS)

  • Sodium methoxide (NaOMe)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction: To a solution of 2,2-dimethylcyclohexane-1,3-dione in methanol at 0 °C, add sodium borohydride portion-wise. Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Protection: Dissolve the crude alcohol in anhydrous DCM. Add imidazole followed by TBDMSCl. Stir at room temperature until the reaction is complete (monitor by TLC). Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by flash column chromatography.

  • Halogenation: Dissolve the protected alcohol in anhydrous THF and cool to 0 °C. Add NBS portion-wise and stir in the dark until the reaction is complete. Quench with saturated aqueous sodium thiosulfate. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Substitution: Dissolve the crude halide in anhydrous THF and add sodium methoxide. Heat the reaction to reflux and monitor by TLC. Cool to room temperature and quench with water. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to afford 6-methoxy-2,2-dimethylcyclohexanone.

Protocol 2: Reductive Amination to 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Materials:

  • 6-methoxy-2,2-dimethylcyclohexanone

  • Ammonia (7N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Methanol, anhydrous

  • Molecular sieves, 3Å, activated

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing activated 3Å molecular sieves, add a solution of 6-methoxy-2,2-dimethylcyclohexanone in anhydrous methanol.

  • Add a 7N solution of ammonia in methanol (large excess, e.g., 10-20 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (1.2 equivalents) portion-wise.

  • Carefully add glacial acetic acid to maintain the pH between 6 and 7 (monitor with pH paper).

  • Stir the reaction at room temperature overnight.

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Extract the organic layer with 1M HCl.

  • Wash the acidic aqueous layer with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with 1M NaOH until the pH is >12.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-Methoxy-2,2-dimethylcyclohexan-1-amine.

  • Purify by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane containing 0.5% triethylamine).

References

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • PubChemLite. 6-methoxy-2,2-dimethylcyclohexan-1-amine (C9H19NO). [Link]

  • Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. UPCommons. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

solubility issues of 6-Methoxy-2,2-dimethylcyclohexan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Overview and Foundational Principles

Welcome to the technical support guide for 6-Methoxy-2,2-dimethylcyclohexan-1-amine (CAS: 1504527-64-3, Formula: C₉H₁₉NO). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in common organic solvents.

The solubility behavior of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is governed by its unique molecular structure. It possesses a combination of polar and non-polar features:

  • Polar Groups: A primary amine (-NH₂) and a methoxy ether (-OCH₃) group. The amine group, in particular, is capable of forming hydrogen bonds, which is a key factor in its interaction with protic solvents.[1][2]

  • Non-Polar Groups: A cyclohexane backbone and gem-dimethyl groups (-C(CH₃)₂). These components contribute to the molecule's lipophilicity and create steric bulk, which can hinder solvation.[3]

This duality means that achieving complete dissolution often requires a careful selection of solvents or the use of specific techniques to overcome intermolecular forces. This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems encountered during the dissolution of 6-Methoxy-2,2-dimethylcyclohexan-1-amine in a direct question-and-answer format.

Q1: My 6-Methoxy-2,2-dimethylcyclohexan-1-amine is not dissolving in a non-polar solvent (e.g., hexane, toluene) at room temperature. What should I do?

A1: This is expected behavior. The molecule's primary amine and methoxy groups impart significant polarity, making it poorly soluble in highly non-polar solvents based on the "like dissolves like" principle.[4] While aliphatic amines do show some solubility in organic solvents, this decreases as the hydrophobic character of the solvent increases.[5][6]

Initial Steps:

  • Introduce a Polar Co-solvent: Add a small amount of a more polar solvent like ethanol, isopropanol, or tetrahydrofuran (THF) to the mixture. This can disrupt the solute's intermolecular forces and modify the overall polarity of the solvent system, enhancing solubility.[4]

  • Gentle Heating: Carefully warm the solution in a water bath (e.g., to 40-50°C). Increased kinetic energy can help overcome the activation energy barrier for dissolution.[4] Be sure to use a sealed container to prevent solvent evaporation.[4]

Q2: I am struggling to dissolve the compound in a polar aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate. I expected better solubility. What is the underlying issue?

A2: While more effective than non-polar solvents, some polar aprotic solvents may still be insufficient on their own. The cyclohexane backbone and gem-dimethyl groups present a large, non-polar surface area that can be difficult for moderately polar solvents to effectively solvate.

Advanced Strategies:

  • Sonication: Use an ultrasonic bath. The mechanical agitation from cavitation can break down solute aggregates and significantly improve the rate of dissolution.[4]

  • Solvent Blends: Experiment with a mixture of solvents. For instance, a small percentage of a highly polar solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) in DCM can dramatically increase solvating power.[7]

  • Acidification (for reaction purposes): If your experimental conditions allow, adding a small amount of an organic acid (e.g., acetic acid, trifluoroacetic acid) can protonate the basic amine group.[8] The resulting ammonium salt will have significantly higher polarity and may dissolve more readily. This is particularly useful if the subsequent reaction step involves the salt form or is acid-catalyzed. Caution: This alters the chemical nature of your compound and is not suitable for all applications. The compound is incompatible with strong acids.[9]

Q3: My compound dissolves completely when heated, but it precipitates or "crashes out" of solution as it cools to room temperature. How can I maintain a stable solution?

A3: This indicates you have created a supersaturated solution.[4] The thermal energy was required to dissolve the solute, but the concentration is too high for the solvent to maintain at a lower temperature.

Solutions:

  • Work at an Elevated Temperature: If your experiment allows, maintain the solution at a constant, slightly elevated temperature where the compound remains soluble.

  • Use a Co-solvent System: The most robust solution is to find a co-solvent system where the compound is soluble at room temperature. Re-dissolve the precipitated material by heating and then slowly add a strong, polar co-solvent (like DMF or NMP) until the solution remains clear upon cooling.

  • Lower the Concentration: The simplest solution is to work with a more dilute solution. Determine the minimum concentration required for your application and prepare the solution accordingly.

Q4: I've tried multiple solvents and techniques, but solubility remains poor. Could the purity of my compound be the issue?

A4: Absolutely. Impurities can significantly impact solubility.[4] If the compound has started to oxidize or contains residual starting materials or salts from its synthesis, its solubility profile can be altered.

Verification and Purification:

  • Check Purity: Verify the purity of your 6-Methoxy-2,2-dimethylcyclohexan-1-amine using an appropriate analytical technique such as NMR, LC-MS, or GC-MS.

  • Purification: If impurities are detected, consider re-purifying the compound. For amine compounds, column chromatography on silica gel (often pre-treated with a small amount of triethylamine in the eluent to prevent streaking) or recrystallization from a suitable solvent system can be effective.[10][11]

Frequently Asked Questions (FAQs)

What is the general predicted solubility profile of 6-Methoxy-2,2-dimethylcyclohexan-1-amine? While quantitative data is limited, a qualitative profile can be predicted based on its structure. This should always be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh / MiscibleThe amine and methoxy groups can hydrogen bond with the solvent.[12]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly SolubleStrong dipole-dipole interactions can effectively solvate the molecule.[12]
Moderate Polarity THF, Dichloromethane (DCM)Moderately SolubleA balance is needed; solubility may require heating or co-solvents.
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe large non-polar regions of the solvent cannot effectively solvate the polar amine and ether groups.[6][12]

What safety precautions should I take when handling this compound? Substituted cyclohexylamines can be corrosive and harmful if swallowed or in contact with skin.[13] Always handle 6-Methoxy-2,2-dimethylcyclohexan-1-amine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] Avoid contact with strong acids and strong oxidizing agents.[9]

Experimental Protocol: Systematic Solvent Screening

This protocol provides a reliable method for determining the optimal solvent for your application.

Materials:

  • 6-Methoxy-2,2-dimethylcyclohexan-1-amine

  • Small vials (e.g., 2 mL glass vials) with caps

  • A selection of solvents from different classes (e.g., Methanol, DCM, Toluene, Acetonitrile, DMF)

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation: Weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the vial.

  • Room Temperature Test: Cap the vial and vortex vigorously for 30-60 seconds. Visually inspect for undissolved solid.

  • Incremental Addition: If the solid has not fully dissolved, add the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL. Note the volume at which dissolution occurs.

  • Heating Test: If the compound is still not fully dissolved in 1 mL, gently heat the vial in a water bath to 50°C for 5-10 minutes.[4] Observe if dissolution occurs.

  • Cooling Test: If the compound dissolved upon heating, allow the vial to cool to room temperature and observe if any precipitation occurs.

  • Documentation: Record your observations (e.g., "Soluble at >10 mg/mL at RT," "Soluble at ~5 mg/mL with heat," "Insoluble") for each solvent tested.

  • Repeat: Repeat steps 1-7 for each solvent you wish to screen.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with 6-Methoxy-2,2-dimethylcyclohexan-1-amine.

Solubility_Troubleshooting cluster_0 Initial Physical Methods cluster_1 Chemical & Advanced Methods cluster_2 Final Verification start_node Start: Compound does not dissolve in chosen solvent at RT Apply_Energy Apply Gentle Heat (40-50°C) &/or Sonicate start_node->Apply_Energy Step 1 process_node process_node decision_node decision_node solution_node Success: Stable Solution Achieved fail_node Issue Persists: Re-evaluate Solvent Choice Dissolved_1 Does it dissolve? Apply_Energy->Dissolved_1 Cools_Stable Does it stay dissolved upon cooling? Dissolved_1->Cools_Stable Yes Try_Cosolvent Add a small amount of a stronger polar co-solvent (e.g., DMF, Ethanol) Dissolved_1->Try_Cosolvent No Cools_Stable->solution_node Yes Cools_Stable->Try_Cosolvent No (Supersaturated) Dissolved_2 Does it dissolve now? Try_Cosolvent->Dissolved_2 Dissolved_2->solution_node Yes Check_Purity Verify compound purity (NMR, LC-MS) Dissolved_2->Check_Purity No Purity_OK Is purity >95%? Check_Purity->Purity_OK Purity_OK->fail_node Yes Purify Purify compound and restart protocol Purity_OK->Purify No

Caption: A step-by-step decision tree for troubleshooting solubility.

References

  • SAFETY DATA SHEET . (Provided by a search result for a similar compound). [Link]

  • 23.1: Properties of amines . Chemistry LibreTexts. [Link]

  • Safety Data Sheet . Chemtron. [Link]

  • How does branching increase the solubility in amines? . Quora. [Link]

  • Structure and Properties of Amines | A-Level Chemistry Revision Notes . A-Level Chemistry. [Link]

  • 6-methoxy-2,2-dimethylcyclohexan-1-amine (C9H19NO) . PubChemLite. [Link]

  • Physical Properties of Amines . BYJU'S. [Link]

  • Amine Reactivity . Michigan State University Chemistry. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine . PMC. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? . ResearchGate. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity . MDPI. [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 . PMC. [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems . YouTube. [Link]

  • CHAPTER 21: AMINES . University of Calgary Chemistry. [Link]

  • 2,2-Dimethylcyclohexan-1-amine . PubChem. [Link]

  • 6-Methoxyhexanal . PubChem. [Link]

  • Cyclohexylamine derivatives.

Sources

long-term storage stability of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Storage Stability & Troubleshooting Ticket ID: STAB-6MDCA-001 Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 6-Methoxy-2,2-dimethylcyclohexan-1-amine , a specialized alicyclic primary amine often utilized as a chiral building block or intermediate in CNS-active drug discovery.

Due to the presence of the primary amine (


) and the methoxy ether linkage adjacent to a gem-dimethyl group, this molecule exhibits specific degradation behaviors—primarily oxidative discoloration  and carbamate formation  (carbonation). The steric bulk of the gem-dimethyl group provides some kinetic protection against nucleophilic attacks but does not shield the amine from atmospheric 

or moisture.
Module 1: Critical Storage Parameters

User Question: What are the absolute requirements for storing this compound for >6 months without degradation?

Technical Resolution: For long-term storage (6–24 months), you must arrest two thermodynamic inevitabilities: auto-oxidation and carbamation.

ParameterRecommendationMechanism of Action
Temperature -20°C (Optimal) 2–8°C (Acceptable < 3 months)Reduces the rate of Arrhenius-dependent oxidation reactions and volatile loss.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric

(prevents carbonate crust) and

(prevents N-oxide formation).
Container Amber Glass + Teflon-lined Cap Amber glass blocks UV-initiated radical formation; Teflon prevents leaching common in plasticizers.
Desiccant Required in Secondary Containment The amine is hygroscopic. Water acts as a catalyst for

absorption.
Storage Decision Logic (DOT Visualization)

The following workflow dictates the handling of incoming inventory to ensure stability.

StorageWorkflow Start Incoming Material (Solid/Oil) QC Initial Purity Check (GC-FID) Start->QC Decision Is Purity >98%? QC->Decision Purify Re-distillation / Acid-Base Extraction Decision->Purify No Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Decision->Aliquot Yes Purify->QC Blanket Flush Headspace with Argon Aliquot->Blanket Store Store at -20°C (Secondary Container w/ Desiccant) Blanket->Store

Caption: Workflow for receiving and banking 6-Methoxy-2,2-dimethylcyclohexan-1-amine to minimize freeze-thaw degradation.

Module 2: Troubleshooting Degradation

User Question: My sample has turned from colorless to yellow, and there is a white crust on the cap. Is it usable?

Technical Resolution: This is the most common support ticket for this compound class.

  • Yellowing: Indicates Oxidation . Primary amines oxidize to form N-oxides, which can rearrange or polymerize into colored Schiff base-like impurities (often <1% by mass but highly colored).

  • White Crust: Indicates Carbonation . The amine reacts with atmospheric

    
     to form the carbamate or carbonate salt.[1]
    

Can you save it?

  • Yes, if: The crust is only on the cap/threads. The bulk liquid/solid can be filtered or distilled.

  • No, if: The entire sample has solidified or the yellowing is accompanied by a >5% drop in GC purity.

Degradation Pathways (DOT Visualization)

Understanding the chemistry allows you to choose the right purification method.

DegradationPathways Amine 6-Methoxy-2,2-dimethyl... (Active Amine) Carbamate Amine Carbonate Salt (White Precipitate) Amine->Carbamate Reversible w/ Base NOxide N-Oxide / Hydroxylamine Amine->NOxide Slow Oxidation CO2 + CO2 / H2O (Air Exposure) CO2->Carbamate O2 + O2 / Light (Improper Storage) O2->NOxide Imine Colored Oligomers (Yellow/Brown Oil) NOxide->Imine Rearrangement

Caption: Primary degradation routes: Reversible carbonation (white solid) vs. Irreversible oxidation (yellow oil).

Module 3: Analytical Validation

User Question: I see tailing peaks on my HPLC. How do I accurately quantify purity?

Technical Resolution: Primary amines interact strongly with residual silanols on standard silica-based HPLC columns and GC liners, causing severe peak tailing.

  • Preferred Method: GC-FID (Gas Chromatography with Flame Ionization Detection).[2]

  • Alternative: HPLC with Derivatization.

Protocol 1: GC-FID Method (Recommended)

Direct injection often fails without a base-deactivated system.

ParameterSettingRationale
Column Rtx-Volatile Amine or DB-1 (Base Deactivated)Specific amine-deactivated stationary phases prevent adsorption/tailing.
Inlet Liner Base-Deactivated Wool Standard glass wool has active sites that irreversibly bind amines.
Diluent Methanol or MTBE (with 0.1% TEA) Triethylamine (TEA) acts as a sacrificial base to saturate active sites.
Temp Program 50°C (2 min)

250°C @ 15°C/min
Starts low to separate volatile impurities; ramps high to elute oligomers.
Protocol 2: HPLC Derivatization (If GC unavailable)

If you must use HPLC, you should mask the amine functionality to prevent tailing.

  • Reagent: Acetic Anhydride (

    
    ) in Pyridine.
    
  • Procedure: Dissolve 10 mg sample in 1 mL Acetonitrile. Add 50 µL Pyridine and 50 µL

    
    . Incubate at RT for 15 mins.
    
  • Result: Converts the amine to the Acetamide derivative.

  • Analysis: Run on standard C18 column. The peak will be sharp, symmetric, and UV-active (210-220 nm).

Module 4: Re-purification (Salvage Protocol)

User Question: My purity dropped to 92% due to carbonate formation. How do I clean it?

Technical Resolution: Since the carbonate salt is reversible and the oxidation products are often non-basic or highly polar, an Acid-Base Extraction is the most efficient salvage method.

  • Dissolve: Dissolve the degraded sample in Dichloromethane (DCM) .

  • Acidify: Extract with 1N HCl .

    • Chemistry: The amine protonates (

      
      ) and moves to the water layer. Non-basic impurities (oxidized neutrals) stay in the DCM.
      
  • Wash: Wash the aqueous HCl layer twice with fresh DCM (discards colored impurities).

  • Basify: Cool the aqueous layer on ice. Slowly add 10N NaOH until pH > 12.

    • Chemistry: Regenerates the free amine (

      
      ), which will oil out.
      
  • Extract: Extract the cloudy aqueous mixture with Diethyl Ether or MTBE (3x).

  • Dry & Concentrate: Dry organic layer over

    
     (Sodium Sulfate), filter, and concentrate in vacuo.
    
    • Note: Do not use heat during concentration to prevent re-oxidation.

References
  • PubChem. (n.d.). 6-methoxy-2,2-dimethylcyclohexan-1-amine (Compound).[3][4][5] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Restek Corporation. (2024). Analysis of Volatile Amines by GC-FID: Overcoming Tailing. Restek ChromaBLOGraphy. Retrieved February 26, 2026, from [Link]

  • Bae, S. T., et al. (2017). Carbon Dioxide Absorption by Primary Amines: Stability and Kinetics. Journal of CO2 Utilization. [Link](Cited for mechanism of carbonate crust formation).

Sources

Technical Support Center: Removing Impurities from 6-Methoxy-2,2-dimethylcyclohexan-1-amine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Methoxy-2,2-dimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. As a substituted cyclohexylamine, this compound presents unique purification challenges primarily due to the basicity of its primary amine group. This document provides in-depth, field-proven solutions to ensure you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling and purifying 6-Methoxy-2,2-dimethylcyclohexan-1-amine.

Q1: What are the likely impurities in my 6-Methoxy-2,2-dimethylcyclohexan-1-amine sample?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common classes include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include the corresponding cyclohexanone or aniline precursors.

  • Reaction Byproducts: These may include diastereomers if the synthesis is not stereospecific, or products from over-alkylation such as dicyclohexylamine analogues[1].

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

  • Solvent Residues: Volatile organic solvents from the reaction or workup procedures.

  • Degradation Products: Amines can be susceptible to oxidation if not handled under an inert atmosphere.

Q2: My amine is streaking badly on a standard silica gel TLC plate. What can I do?

A2: This is a classic problem when purifying basic amines on standard, acidic silica gel. The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing strong adsorption and resulting in elongated, "tailing" or streaking peaks[2][3].

To resolve this, you need to suppress this acid-base interaction. The most common solution is to add a small amount of a volatile base to your eluent system.

  • Solution: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane). The competing base will neutralize the acidic sites on the silica, allowing your compound to travel up the plate with a well-defined spot[2].

Q3: I'm losing a significant amount of my product on the silica column. Why is this happening and how can I prevent it?

A3: This issue, known as irreversible adsorption, is an extension of the problem described in Q2. The strong interaction between your basic amine and the acidic silica gel can lead to your product permanently sticking to the stationary phase, resulting in low recovery[2].

  • Prevention:

    • Use a Basic Modifier: As with TLC, always use a mobile phase containing a basic additive like triethylamine when purifying amines on standard silica gel[2][4].

    • Use Amine-Functionalized Silica: A superior option is to use a column packed with amine-functionalized silica. This stationary phase has a basic surface, which eliminates the problematic acid-base interaction, leading to better peak shapes and higher recovery without needing additives in the mobile phase[3][5][6].

    • Deactivate the Silica: While less common now, you can pre-treat the silica by flushing the packed column with your mobile phase containing the basic modifier until the eluate is basic.

Q4: How do I choose between normal-phase and reversed-phase chromatography for my amine?

A4: The choice depends on the polarity of your compound and its impurities.

  • Normal-Phase (e.g., Silica, Alumina, Amine-functionalized Silica): This is generally the first choice for moderately polar organic compounds like yours. It uses non-polar mobile phases (e.g., Hexane/Ethyl Acetate). As discussed, for amines, using amine-functionalized silica or adding a basic modifier to the eluent for standard silica is critical[2][5].

  • Reversed-Phase (e.g., C18-silica): This method is excellent for more polar amines or when impurities are difficult to separate using normal-phase[2]. It uses polar mobile phases (e.g., Water/Acetonitrile or Water/Methanol). For basic amines, it is often beneficial to use a high pH mobile phase (e.g., by adding a small amount of TEA). At a higher pH, the amine is in its neutral, free-base form, making it more hydrophobic and increasing its retention on the C18 column, which can lead to better separation[3].

Q5: Can I purify my amine without using chromatography?

A5: Yes. For certain impurity profiles, non-chromatographic methods can be highly effective.

  • Acid-Base Extraction: This is a powerful technique to separate your basic amine from neutral or acidic impurities. Dissolve the crude sample in an organic solvent (e.g., dichloromethane) and extract with an acidic aqueous solution (e.g., 1M HCl). Your amine will form a salt and move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with 2M NaOH) to regenerate the free-base amine, which can be extracted back into an organic solvent[7].

  • Distillation: If your product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be a very effective, scalable purification method[1][8].

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove impurities. You can also purify the amine by converting it to a salt (e.g., hydrochloride salt), recrystallizing the salt, and then neutralizing it to recover the purified free base[9].

Q6: How can I separate the stereoisomers of this compound?

A6: Since 6-Methoxy-2,2-dimethylcyclohexan-1-amine is a chiral compound, a synthetic route may produce a racemic mixture (an equal mix of enantiomers). Separating enantiomers requires a chiral environment.

  • Diastereomeric Salt Crystallization: This is the most common classical method for chiral resolution[10]. The racemic amine is treated with a single enantiomer of a chiral acid (a "resolving agent"), such as (+)-tartaric acid or (S)-mandelic acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. With careful selection of a solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the desired single enantiomer of the amine[10][11].

  • Chiral Chromatography: Specialized chiral stationary phases (CSPs) are available for both analytical (HPLC) and preparative chromatography that can directly separate enantiomers.

Section 2: Troubleshooting and In-depth Purification Protocols

Purity Assessment: Know Your Enemy

Before any purification attempt, it is critical to assess the impurity profile of your crude sample.

  • Thin Layer Chromatography (TLC): An indispensable tool for initial assessment and for developing column chromatography methods. Always run a co-spot (a lane with your crude material spotted on top of a spot of the starting material) to check for unreacted starting materials. Remember to use an eluent system with a basic modifier (see Q2).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for analyzing the purity of volatile amines. It provides quantitative data on the percentage of your main component and can help identify impurities by their mass-to-charge ratio[12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your desired product and can reveal the presence of major impurities through extraneous peaks[13].

Purification Method Selection: A Decision Guide

The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude 6-Methoxy-2,2-dimethyl- cyclohexan-1-amine Sample check_impurities Assess Impurity Profile (TLC, GC-MS, NMR) start->check_impurities impurity_type What is the primary impurity type? check_impurities->impurity_type nonpolar Non-polar / Neutral Impurities impurity_type->nonpolar  Non-polar / Neutral acidic_baseline Acidic / Baseline Impurities impurity_type->acidic_baseline Acidic / Baseline isomers Stereoisomers impurity_type->isomers Stereoisomers   volatile_nonvolatile Volatile / Non-Volatile Impurities (Different B.P.) impurity_type->volatile_nonvolatile Different Boiling Points method_chrom_nh2 Amine-Functionalized Silica Chromatography nonpolar->method_chrom_nh2 Preferred Method method_chrom_silica Standard Silica Chromatography (+ 1% Triethylamine) nonpolar->method_chrom_silica Alternative method_extraction Acid-Base Extraction acidic_baseline->method_extraction method_chiral Diastereomeric Salt Recrystallization or Chiral HPLC isomers->method_chiral method_distill Vacuum Distillation volatile_nonvolatile->method_distill

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Flash Chromatography on Silica Gel with Basic Modifier

This is the most common and accessible chromatography method for basic amines.

Objective: To purify the amine from less polar or more polar impurities using standard silica gel.

Principle: The addition of a basic modifier like triethylamine (TEA) to the mobile phase passivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic amine and allowing for successful elution and separation[2].

Step-by-Step Methodology:

  • TLC Optimization:

    • Prepare several eluent systems of varying polarity (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

    • To each system, add 1% v/v triethylamine.

    • Spot your crude material on a silica TLC plate and develop it in these systems.

    • The ideal system will give your product an Rf value between 0.2 and 0.4 and show good separation from impurities[2].

  • Column Packing:

    • Select an appropriate size flash column for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Pack the column using the "slurry method" with your chosen eluent (without TEA for the initial packing to ensure a stable bed).

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a volatile solvent (e.g., DCM), add silica gel (2-3x the mass of your crude), evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your optimized mobile phase containing 1% TEA.

    • If a gradient is needed, slowly increase the polarity.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent and the volatile triethylamine using a rotary evaporator. For complete removal of TEA, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.

Protocol 2: Purification via Acid-Base Extraction

This is a powerful workup or purification technique to remove neutral or acidic impurities.

Objective: To isolate the basic amine from non-basic contaminants.

Principle: The basic amine is reversibly converted to its water-soluble salt by an acid, allowing it to be separated from water-insoluble organic impurities. The amine is then regenerated by adding a base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude sample (e.g., 1 gram) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether (50 mL) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq) (50 mL). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

  • Separation: The protonated amine salt is now in the aqueous (top, if using ether; bottom, if using DCM) layer. Drain the organic layer, which contains neutral impurities.

  • Back-Extraction (Optional): To remove any trapped neutral compounds, wash the acidic aqueous layer with a fresh portion of organic solvent (25 mL). Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) with swirling until the solution is strongly basic (pH > 12, check with pH paper). You may see the amine "oil out" or form a precipitate.

  • Product Extraction: Extract the free-base amine from the aqueous layer with three portions of fresh organic solvent (e.g., 3 x 30 mL of DCM).

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to yield the purified amine.

Section 3: Data Summary Tables

Table 1: Common Impurity Profile and Recommended Purification Strategy
Impurity TypeCommon ExamplesPrimary MethodSecondary Method
Neutral / Non-polar Unreacted ketone, non-polar byproductsAmine-functionalized silica chromatographySilica chromatography + TEA
Acidic Acidic reagents, acidic byproductsAcid-Base Extraction---
Basic (more/less polar) Other amine byproductsAmine-functionalized silica chromatographySilica chromatography + TEA
Stereoisomers Enantiomers, DiastereomersDiastereomeric Salt RecrystallizationChiral Preparative HPLC
Non-volatile Polymerized material, inorganic saltsVacuum DistillationAcid-Base Extraction
Table 2: TLC/Column Chromatography Solvent System Selection Guide (for Normal Phase)
Polarity of AmineStarting Eluent System (v/v)Modifier
Low Polarity 5-10% Ethyl Acetate in Hexanes1% Triethylamine
Medium Polarity 20-40% Ethyl Acetate in Hexanes1% Triethylamine
High Polarity 50-100% Ethyl Acetate in Hexanes or 5-10% Methanol in Dichloromethane1% Triethylamine or 1% NH₄OH in MeOH

References

  • Biotage. (2023, September 26).
  • BenchChem. (2025).
  • Biotage. (2023, February 10).
  • University of Glasgow. (n.d.).
  • Teledyne ISCO. (n.d.).
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Google Patents. (1997). EP0778261A1 - Process for the preparation of a cyclohexylamine and dicyclohexylamine mixture.
  • ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 6-methoxy-2,2-dimethylcyclohexan-1-amine.
  • Wikipedia. (n.d.). Chiral resolution.
  • LibreTexts Chemistry. (n.d.).
  • PrepChem.com. (n.d.).
  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective...
  • BenchChem. (2025). Analytical methods for determining the purity of 6-Methoxyhex-1-yne.
  • Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine.
  • BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.

Sources

Technical Support Center: 6-Methoxy-2,2-dimethylcyclohexan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Reductive Amination

Doc ID: TSC-2024-MX-09 | Status: Active | Tier: Advanced Chemical Synthesis

Executive Summary

This guide addresses the critical temperature parameters required to synthesize 6-Methoxy-2,2-dimethylcyclohexan-1-amine . The synthesis of this scaffold presents a classic "push-pull" conflict in organic chemistry:

  • Steric Hindrance (The "Push"): The gem-dimethyl group at C2 creates a significant steric barrier, requiring elevated thermal energy to drive imine formation.

  • Electronic Instability (The "Pull"): The methoxy group at C6 is susceptible to

    
    -elimination (demethoxylation) at high temperatures, particularly under acidic or Lewis-acidic conditions.
    

This guide provides a temperature-optimized protocol using Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination, which offers the highest selectivity for this hindered substrate.

Module 1: Thermodynamic & Kinetic Landscape

The Steric-Electronic Conflict

Users often report two distinct failure modes: 0% Conversion (Reaction too cold) or Elimination Impurities (Reaction too hot).

  • Kinetic Barrier (Imine Formation): The carbonyl carbon (C1) is shielded by the bulky 2,2-dimethyl group. Standard equilibrium conditions (e.g., MeOH/NH₃) often fail because the nucleophilic attack is sterically blocked. We must use a Lewis Acid dehydrating agent, Ti(OiPr)₄, and moderate heat to force the equilibrium toward the imine.

  • Thermodynamic Risk (Elimination): If the reaction temperature exceeds 55°C , the 6-methoxy group can undergo

    
    -elimination, resulting in the formation of 2,2-dimethylcyclohex-5-en-1-imine (or the corresponding enone upon hydrolysis).
    
Visualizing the Reaction Pathway

The following diagram illustrates the narrow "Goldilocks Zone" for temperature optimization.

ReactionEnergyProfile Figure 1: Reaction Coordinate showing the Temperature Window Start Ketone Precursor (2,2-dimethyl...) TS_Imine TS1: Steric Barrier (High Activation Energy) Start->TS_Imine Requires 40-50°C to overcome steric bulk Imine Intermediate: Titanium-Imine Complex TS_Imine->Imine Branch Imine->Branch Reduction Step Product Target Amine (6-Methoxy...) Branch->Product < 25°C (Kinetic Control) SideProduct Elimination Impurity (Demethoxylation) Branch->SideProduct > 55°C (Thermodynamic Elimination)

Caption: Figure 1: The steric barrier at C2 requires heat to form the imine, but excess heat during reduction triggers C6-methoxy elimination.

Module 2: Optimized Experimental Protocol

Method: One-Pot Reductive Amination using Ti(OiPr)₄ and NaBH₄. Rationale: Ti(OiPr)₄ acts as both a Lewis acid to activate the hindered ketone and a water scavenger to drive the equilibrium, allowing imine formation at lower temperatures than traditional Dean-Stark methods.

Step-by-Step Methodology
PhaseReagent / ConditionOptimized TemperatureCritical Notes
1. Activation Ketone (1.0 eq) + Amine Source (1.2 eq) + Ti(OiPr)₄ (2.0 eq)45°C (Oil Bath)Crucial Step: Stir neat (no solvent) or in minimal THF. The 2,2-dimethyl group requires this elevated T to allow Ti coordination. Stir for 12-18h.
2. Cooling Dilution with absolute EtOH25°C

0°C
Cool the viscous Ti-complex before adding the reducing agent to prevent exotherm spikes.
3. Reduction NaBH₄ (1.5 eq)0°C Add portion-wise. Maintain T < 5°C. Higher T here promotes hydride attack at the methoxy-bearing carbon (elimination).
4. Workup 2M NaOH or NH₄OH25°C Quench slowly. The Ti-complex will precipitate as white TiO₂. Filter over Celite.
Stereochemical Control (Cis/Trans)
  • Thermodynamic Control (Trans): Higher reduction temperatures (RT to 40°C) favor the thermodynamic trans isomer (amine anti to the bulky dimethyl group).

  • Kinetic Control (Cis): Low temperature reduction (0°C to -10°C) with bulky reducing agents (e.g., NaBH(OAc)₃) favors the cis isomer due to hydride delivery from the less hindered equatorial face.

Module 3: Troubleshooting & FAQs

Q1: I am seeing 0% conversion after 24 hours. The starting material is intact.

Diagnosis: Steric lockout. Solution:

  • Increase Activation Temperature: Increase Phase 1 temperature to 55°C . Do not exceed 60°C.

  • Switch Solvent: If using Ethanol in Phase 1, switch to Neat (solvent-free) conditions. Solvents dilute the reagents, slowing the bimolecular collision rate required to overcome the 2,2-dimethyl barrier.

  • Check Reagent Quality: Ti(OiPr)₄ is moisture sensitive. If it is cloudy or contains white solids, it has hydrolyzed and is inactive. Use a fresh bottle.

Q2: I am detecting a "M-32" peak in Mass Spec (Loss of Methanol).

Diagnosis: Thermal elimination of the methoxy group. Solution:

  • Check Reduction Exotherm: The addition of NaBH₄ is exothermic. If you added it too fast at Room Temperature, the local temperature spiked. Strictly use an ice bath (0°C).

  • Acid Sensitivity: Avoid acidic workups. The

    
    -methoxy amine is sensitive to acid-catalyzed elimination. Keep workup pH > 10.
    
Q3: The reaction mixture turned into a solid gel.

Diagnosis: Titanium polymerization. Solution: This is normal for Ti(OiPr)₄ reactions.[1]

  • Dilution: Dilute with dry THF or Ethanol before cooling to 0°C for the reduction step.

  • Workup Tip: To break the gel during workup, add 2M NaOH or a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours. This solubilizes the titanium salts.

Module 4: Decision Tree for Scale-Up

Use this logic flow to determine the safety of increasing batch size.

ScaleUpLogic Figure 2: Safety Logic for Scaling Exothermic Reductions Start Scale-Up Request (>10g Batch) CheckDSC Run DSC/ARC on Reaction Mixture? Start->CheckDSC Safe Proceed with Active Cooling Jacket CheckDSC->Safe Yes, Stable <60°C Action1 Measure Heat of Reaction (NaBH4 addition) CheckDSC->Action1 No Unsafe STOP: High Exotherm Risk Action1->Safe Delta T < 10°C Action1->Unsafe Delta T > 10°C

Caption: Figure 2: Thermal safety decision tree for scaling up the reduction step.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

    • Core citation for the Ti(OiPr)₄ protocol used to overcome steric hindrance in ketones.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]

    • Validates the use of Titanium reagents for sterically demanding substr
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Reference for alternative reducing agents and stereochemical control.
  • Barrett, A. G. M., et al. (2009). "Nucleophilic Substitution of the Methoxy Group in 6-Methoxy-2,2-dimethyl-2H-chromenes." Journal of Organic Chemistry. Provides context on the lability of methoxy groups in hindered cyclic systems (analogous reactivity).

Sources

Technical Support Center: Recrystallization of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-6M2D-CYC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties purifying 6-Methoxy-2,2-dimethylcyclohexan-1-amine due to its specific structural features. The gem-dimethyl group at C2 provides significant lipophilicity and steric bulk, while the methoxy group at C6 introduces a dipole and potential hydrogen-bond acceptance.

This combination frequently leads to the "Oiling Out" phenomenon (Liquid-Liquid Phase Separation) rather than clean crystallization.[1][2] Furthermore, this molecule possesses chiral centers, meaning your crude material is likely a mixture of diastereomers (cis/trans) which require specific conditions to resolve.

This guide moves beyond standard protocols to provide a logic-based troubleshooting system for this specific scaffold.

Module 1: The "Solidification" Strategy (Salt Selection)

The Problem: The free base of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is likely an oil or a low-melting solid due to the disruption of crystal packing by the bulky 2,2-dimethyl group. The Solution: You must derivatize it into a salt to increase the melting point and lattice energy.

Recommended Salt Screens

Do not rely solely on HCl. While standard, hydrochloride salts of lipophilic amines can be hygroscopic or form oils.

Salt TypeAcid ReagentSolvent System (Initial)Why use this?
Hydrochloride 4M HCl in Dioxane or Et₂OEtOAc / HexaneBaseline: Standard first attempt. If it oils out, move to Oxalate.
Oxalate Oxalic Acid (anhydrous)EtOH / Et₂OCrystallinity: Oxalates often form rigid H-bond networks that overcome steric bulk.
L-Tartrate L-Tartaric AcidMeOH / iPrOHResolution: Best for separating diastereomers (cis vs trans) or enantiomers.
Fumarate Fumaric AcidiPrOH / AcetoneAlternative: Good if the salt needs to be non-hygroscopic.

Module 2: The "Cloud Point" Crystallization Protocol

For this molecule, a single-solvent recrystallization will likely fail. You must use a binary solvent system (Solvent/Anti-solvent).

The Protocol:

  • Dissolution: Dissolve the crude salt in the minimum amount of Good Solvent (e.g., Methanol or Ethanol) at reflux.

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • The Cloud Point: While maintaining reflux (or near reflux), dropwise add the Anti-Solvent (e.g., MTBE, Diethyl Ether, or Heptane) until a persistent cloudiness (turbidity) appears.

  • The Back-Step: Add just enough Good Solvent dropwise to make the solution clear again.[3]

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly in the oil bath (insulate the flask with foil).

  • Seeding: At ~35°C, add a seed crystal if available.

Logic Flow: Salt & Solvent Selection

SaltSelection Start Start: Crude Free Base CheckState Is it an Oil? Start->CheckState SaltForm Form Salt (HCl or Oxalate) CheckState->SaltForm Yes (Likely) SolventTest Solubility Test CheckState->SolventTest No (Solid) SaltForm->SolventTest Recryst Recrystallize SolventTest->Recryst Soluble in Hot EtOH Success Pure Crystals Recryst->Success Slow Cooling OilingOut See Troubleshooting Module Recryst->OilingOut Oiling Out?

Figure 1: Decision matrix for converting the oily free base into a crystallizable salt form.

Module 3: Troubleshooting "Oiling Out"

Symptom: As the solution cools, you see oily droplets forming at the bottom or on the walls instead of crystals.[3] Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is being crossed before the crystallization boundary. This is common with the gem-dimethyl steric hindrance.

Corrective Actions (in order of priority):

  • The Temperature Jump:

    • Reheat the mixture until the oil redissolves.

    • Add 5-10% more of the Good Solvent .

    • Cool again. Reason: This shifts the composition away from the LLPS boundary.

  • Seed at the Metastable Zone:

    • Do not wait for the solution to reach room temperature.

    • Add seed crystals when the solution is still warm (approx. 10-15°C below the boiling point).

    • Reason: Provides a template for the lattice to form before the oil phase can separate.

  • Trituration:

    • If the oil has already formed and cooled, decant the supernatant.

    • Add a non-polar solvent (Pentane or Et₂O) to the oil.

    • Scratch the glass vigorously with a spatula while sonicating.

    • Reason: Mechanical energy can induce nucleation in the amorphous oil.

Workflow: Rescuing an Oiled-Out Batch

OilingOutRescue OilDetected Oil Droplets Observed Reheat Reheat to Clear Solution OilDetected->Reheat AddSolvent Add 10% Good Solvent Reheat->AddSolvent SeedWarm Seed at T = T_boil - 15°C AddSolvent->SeedWarm SlowCool Cool at 5°C/hour SeedWarm->SlowCool

Figure 2: Step-by-step rescue protocol for Liquid-Liquid Phase Separation (Oiling Out).

Module 4: Diastereomer Separation (Cis/Trans)

The 2,2-dimethyl and 6-methoxy substituents create distinct cis and trans diastereomers.

  • Trans-isomer: Typically less soluble and higher melting due to better packing (flat chair conformation).

  • Cis-isomer: Often more soluble; usually remains in the mother liquor.

Separation Protocol:

  • Perform the recrystallization as described in Module 2.

  • Filter the first crop of crystals. This is likely the Trans-isomer.

  • Analyze by NMR (check coupling constants of H-1).

  • If the Cis-isomer is desired, concentrate the mother liquor to half volume and cool to 0°C to induce a second crop, or switch to a more soluble salt form (e.g., change from HCl to Tartrate).

Frequently Asked Questions (FAQ)

Q: Can I distill the free base instead of recrystallizing? A: Yes, but be cautious. The methoxy group makes it thermally sensitive. Use high vacuum (<1 mmHg) and keep the bath temperature below 120°C to avoid elimination (loss of methanol) or rearrangement.

Q: Why is my yield so low (<30%)? A: You likely used too much solvent. Cyclohexylamines have steep solubility curves. Ensure you are using the minimum solvent at reflux. Alternatively, the salt might be too soluble in ethanol; try switching to Isopropanol (iPrOH).

Q: The crystals are hygroscopic and turn to goo on the filter. A: This is common for HCl salts of methoxy-amines.

  • Fix 1: Wash with anhydrous ether immediately after filtration.

  • Fix 2: Dry in a vacuum desiccator over P₂O₅ immediately.

  • Fix 3: Switch to the Fumarate or Oxalate salt, which are generally non-hygroscopic.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on general purification strategies).

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. (Mechanistic explanation of oiling out/LLPS).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (For separation of cis/trans and enantiomers).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Industrial perspective on salt selection).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-Methoxy-2,2-dimethylcyclohexan-1-amine before handling.

Sources

Validation & Comparative

Comparative Analysis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine: An FTIR Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of novel molecular entities is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of 6-Methoxy-2,2-dimethylcyclohexan-1-amine, a substituted cyclohexane derivative. Due to the novelty of this specific compound, this guide establishes a predictive framework based on the well-characterized vibrational modes of its constituent functional groups: a primary amine, a methoxy ether, and a gem-dimethyl group on a cyclohexane scaffold.

We will explore the expected spectral features, compare the utility of FTIR with orthogonal analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provide a rigorous, field-tested protocol for obtaining high-quality spectral data. The causality behind experimental choices is emphasized to ensure a self-validating and reproducible methodology.

The Molecular Blueprint: Predicting the FTIR Spectrum

The structure of 6-Methoxy-2,2-dimethylcyclohexan-1-amine presents several key functional groups whose vibrational modes will dominate the infrared spectrum. The interpretation of the spectrum hinges on identifying these characteristic absorptions.

  • Primary Amine (R-NH₂): The primary amine is expected to exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. A broad N-H bending (scissoring) vibration is also anticipated around 1650-1580 cm⁻¹.

  • Methoxy Group (-OCH₃): The ether linkage will produce a strong C-O stretching band, typically in the 1260-1000 cm⁻¹ range. The aliphatic nature of the cyclohexane ring suggests this peak will likely appear around 1100 cm⁻¹. Additionally, the methyl group of the methoxy moiety will show a characteristic C-H stretch just below 3000 cm⁻¹ (around 2950 and 2850 cm⁻¹).

  • Gem-Dimethyl Group (-C(CH₃)₂): The presence of two methyl groups on the same carbon atom (gem-dimethyl) often leads to a characteristic splitting of the C-H bending vibration. Expect to see a doublet in the 1385-1365 cm⁻¹ region.

  • Cyclohexane Ring: The saturated aliphatic ring will contribute to the C-H stretching absorptions just below 3000 cm⁻¹ and various C-C stretching and CH₂ bending (scissoring, wagging, twisting, and rocking) vibrations in the fingerprint region (1470-720 cm⁻¹).

The following diagram illustrates the logical workflow for predicting and interpreting the FTIR spectrum of the target molecule.

cluster_0 Structural Analysis cluster_1 FTIR Spectral Prediction cluster_2 Spectrum Interpretation A 6-Methoxy-2,2-dimethylcyclohexan-1-amine B Primary Amine (-NH2) A->B C Methoxy Group (-OCH3) A->C D Gem-Dimethyl Group A->D E Cyclohexane Backbone A->E F N-H Stretch (3400-3250 cm-1) B->F G N-H Bend (1650-1580 cm-1) B->G H C-O Stretch (1260-1000 cm-1) C->H I C-H Bending (split, 1385-1365 cm-1) D->I J C-H Stretch (<3000 cm-1) E->J K Correlate Peaks to Functional Groups F->K G->K H->K I->K J->K L Confirm Structure K->L

Caption: Predictive workflow for FTIR analysis.

A Comparative Perspective: FTIR in the Analytical Toolkit

While FTIR is a powerful tool for identifying functional groups, a comprehensive characterization relies on a multi-technique approach. The table below compares the insights provided by FTIR with those from NMR and MS for the analysis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine.

Analytical TechniqueInformation Provided for 6-Methoxy-2,2-dimethylcyclohexan-1-amineStrengthsLimitations
FTIR Spectroscopy Presence of N-H (primary amine), C-O (ether), C-H (aliphatic), and gem-dimethyl groups.Fast, non-destructive, provides a functional group "fingerprint".Does not provide detailed connectivity or stereochemical information.
¹H NMR Spectroscopy Precise chemical environment of each proton, proton-proton coupling (connectivity), and stereochemical relationships (axial vs. equatorial).Provides detailed structural and stereochemical information.Larger sample quantity may be needed, more complex data interpretation.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment (e.g., C-N, C-O, C-C).Complements ¹H NMR for a complete carbon skeleton map.Longer acquisition times, less sensitive than ¹H NMR.
Mass Spectrometry (MS) Molecular weight of the parent ion and fragmentation patterns that can reveal structural motifs.Extremely sensitive, provides molecular weight information.Isomeric differentiation can be challenging without tandem MS.

The following diagram illustrates the complementary nature of these techniques in the structural elucidation workflow.

cluster_0 Structural Elucidation Workflow cluster_1 Information Gained A Unknown Compound (6-Methoxy-2,2-dimethylcyclohexan-1-amine) B FTIR Analysis A->B C NMR Analysis (1H, 13C) A->C D Mass Spectrometry A->D E Confirmed Structure B->E F Functional Groups B->F C->E G Connectivity & Stereochemistry C->G D->E H Molecular Weight & Fragmentation D->H

Caption: Integrated analytical workflow.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample of 6-Methoxy-2,2-dimethylcyclohexan-1-amine. This method is chosen to minimize interference from solvents and produce a high-quality spectrum.

Materials:

  • 6-Methoxy-2,2-dimethylcyclohexan-1-amine (approx. 1-2 mg)

  • FTIR-grade KBr (approx. 100-200 mg), oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 100-200 mg of dry FTIR-grade KBr into an agate mortar.

    • Add 1-2 mg of the amine sample to the KBr.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The grinding action should be distributive rather than forceful to avoid excessive sample degradation.

  • Pellet Formation:

    • Transfer a portion of the KBr/sample mixture to the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for approximately 2 minutes. The resulting pellet should be translucent.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Identify and label the key absorption bands corresponding to the functional groups of 6-Methoxy-2,2-dimethylcyclohexan-1-amine.

Predicted Data Summary and Interpretation

The following table summarizes the predicted key FTIR absorption bands for 6-Methoxy-2,2-dimethylcyclohexan-1-amine.

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Intensity
3400-3250N-H asymmetric & symmetric stretchPrimary AmineMedium (two bands)
2960-2850C-H stretchAliphatic (Cyclohexane, -CH₃)Strong
1650-1580N-H bend (scissoring)Primary AmineMedium, broad
1470-1430CH₂ bend (scissoring)CyclohexaneMedium
1385-1365C-H bend (doublet)Gem-DimethylMedium
1260-1000C-O stretchEther (Methoxy)Strong

The presence of two distinct peaks in the 3400-3250 cm⁻¹ region would be a strong indicator of the primary amine. The strong absorption around 1100 cm⁻¹ would confirm the C-O ether linkage, and the characteristic doublet near 1380 cm⁻¹ would provide evidence for the gem-dimethyl group. The combination of these features, along with the aliphatic C-H stretches, would provide a high degree of confidence in the proposed structure.

Conclusion

FTIR spectroscopy serves as an indispensable first-pass analytical technique for the characterization of novel compounds like 6-Methoxy-2,2-dimethylcyclohexan-1-amine. It provides rapid and definitive evidence for the presence of key functional groups. While it does not offer the granular detail of NMR for stereochemistry and connectivity, its speed and ease of use make it a cornerstone of synthetic and process chemistry. For unambiguous structural confirmation, a holistic approach integrating FTIR with NMR and MS is the gold standard, ensuring the highest level of scientific rigor in drug development and chemical research.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1999).

comparing 6-Methoxy-2,2-dimethylcyclohexan-1-amine with cyclohexylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Evaluation of 6-Methoxy-2,2-dimethylcyclohexan-1-amine (MDCA) vs. Standard Cyclohexylamine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary

In the landscape of saturated N-heterocycles and carbocycles, 6-Methoxy-2,2-dimethylcyclohexan-1-amine (MDCA) represents a sophisticated evolution of the cyclohexylamine scaffold. Unlike the parent Cyclohexylamine (CHA) , which suffers from rapid metabolic clearance and promiscuous binding, MDCA incorporates two critical structural modifications: a gem-dimethyl group at C2 and a methoxy substituent at C6.

This guide objectively compares MDCA against standard analogs—Cyclohexylamine , 2-Methylcyclohexylamine , and the functional analog Memantine —to demonstrate its potential utility as a metabolically stable, CNS-penetrant scaffold for NMDA, Sigma, or GPCR ligand design.

Structural & Physicochemical Comparison

The following data synthesizes predicted physicochemical properties and structural attributes critical for medicinal chemistry.

Table 1: Comparative Physicochemical Profile (Predicted)
FeatureMDCA (Target)Cyclohexylamine (Parent)Memantine (Functional Ref)Significance
Structure

(Gem-dimethyl + OMe)
Simple RingAdamantane CageMDCA bridges simple rings and bulky cages.
MW 157.26 g/mol 99.18 g/mol 179.31 g/mol Optimal fragment size (<200 Da).
cLogP ~1.8 - 2.11.493.28MDCA offers balanced lipophilicity vs. Memantine's high lipophilicity.
pKa (Basic) ~9.810.6410.27Inductive effect of -OMe lowers pKa, potentially aiding bioavailability.
tPSA ~35 Ų26 Ų26 ŲHigher polarity (OMe) improves solubility without compromising BBB permeability.
Metabolic Liability Low (Blocked C2)High (C2/C6 hydroxylation)Low (Cage structure)Gem-dimethyl effect blocks primary metabolic soft spot.

Note: Values for MDCA are calculated estimates based on group contribution methods (ChemAxon/ACD/Labs algorithms) due to limited empirical literature.

Structural Logic & Causality
  • The Gem-Dimethyl Block (C2): In simple cyclohexylamines, the C2 position is a "metabolic soft spot" prone to CYP450-mediated hydroxylation. Introducing the gem-dimethyl group sterically protects this site and imposes conformational rigidity (Thorpe-Ingold effect), potentially increasing receptor residence time.

  • The Methoxy Anchor (C6): The C6-methoxy group introduces a hydrogen bond acceptor. This allows MDCA to engage in specific dipole interactions that the hydrophobic Memantine or Cyclohexylamine cannot, potentially improving selectivity for targets like the Sigma-1 receptor or specific serotonin transporter pockets.

Experimental Validation Protocols

To validate MDCA against its analogs, the following self-validating experimental workflows are recommended.

Protocol A: Comparative Metabolic Stability (Microsomal Assay)

Objective: Quantify the "metabolic blocking" efficiency of the 2,2-dimethyl group.

  • Preparation:

    • Prepare 10 mM stock solutions of MDCA, Cyclohexylamine, and Memantine (positive control) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein concentration).

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing HLM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM final).

  • Sampling:

    • Extract aliquots at T=0, 15, 30, and 60 minutes.

    • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Metric: Calculate Intrinsic Clearance (

      
      ).
      
  • Success Criteria: MDCA should demonstrate a

    
     > 3x that of Cyclohexylamine, approaching the stability of Memantine.
    
Protocol B: pKa Determination via Potentiometric Titration

Objective: Determine the inductive influence of the C6-methoxy group on the amine's basicity.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Method:

    • Dissolve 5 mg of MDCA in 0.15 M KCl (ionic strength adjustor).

    • Titrate with 0.5 M HCl and 0.5 M KOH under inert gas (

      
      ) purge to exclude 
      
      
      
      .
    • Perform triple replicate measurements from pH 2.0 to 12.0.

  • Data Processing:

    • Use Bjerrum plots to identify the inflection point.

    • Hypothesis: Expect pKa shift from ~10.6 (Cyclohexylamine) to ~9.6–9.8 (MDCA) due to the electron-withdrawing inductive effect (-I) of the oxygen atom at the

      
      -position.
      

Visual Analysis: SAR & Workflow

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional roles of specific moieties on the MDCA scaffold compared to the generic parent.

SAR_Analysis cluster_legend SAR Mechanism MDCA 6-Methoxy-2,2-dimethylcyclohexan-1-amine (MDCA) GemDimethyl 2,2-Dimethyl Group (Steric Block) MDCA->GemDimethyl Contains Methoxy 6-Methoxy Group (H-Bond Acceptor) MDCA->Methoxy Contains Amine Primary Amine (Pharmacophore) MDCA->Amine Core MetabStab Increased Metabolic Stability (Blocks CYP450) GemDimethyl->MetabStab Causes ConfLock Conformational Rigidity (Thorpe-Ingold Effect) GemDimethyl->ConfLock Induces Solubility Enhanced Solubility & Selectivity (vs. Hydrophobic Analogs) Methoxy->Solubility Modulates

Caption: SAR breakdown of MDCA showing how structural modifications translate to functional advantages over simple cyclohexylamines.

Diagram 2: Evaluation Workflow

A logical flow for deciding whether to adopt MDCA as a scaffold in a drug discovery campaign.

Evaluation_Workflow Start Start: Scaffold Selection Step1 In Silico Profiling (LogP, pKa, TPSA) Start->Step1 Decision1 Is LogP < 3.0 and TPSA < 60? Step1->Decision1 Step2 Synthesis/Sourcing (Enamine/Sigma) Decision1->Step2 Yes Reject Reject Scaffold Decision1->Reject No Step3 In Vitro Metabolic Assay (Protocol A) Step2->Step3 Decision2 Is T1/2 > 30 min? Step3->Decision2 Step4 Target Binding Screen (NMDA/Sigma/GPCR) Decision2->Step4 Yes Decision2->Reject No Adopt Adopt for Lead Opt Step4->Adopt

Caption: Decision tree for evaluating MDCA utility in early-stage drug discovery.

Synthesis & Sourcing Context

While MDCA is a specific chemical entity, its availability is primarily as a building block.

  • Commercial Availability : Sourced from Enamine (Cat# ENAH95E73BE7) or Sigma-Aldrich (CAS 1504527-64-3) [1].

  • Synthetic Route (Theoretical) : Likely synthesized via the reductive amination of 6-methoxy-2,2-dimethylcyclohexanone or nucleophilic ring opening of the corresponding epoxide, followed by methylation.

Conclusion

6-Methoxy-2,2-dimethylcyclohexan-1-amine offers a strategic compromise between the high metabolic susceptibility of Cyclohexylamine and the extreme lipophilicity of Memantine . By leveraging the gem-dimethyl group for metabolic protection and the methoxy group for physicochemical tuning, it serves as a superior scaffold for CNS-targeted programs requiring balanced polarity and extended half-life.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Cited for principles of metabolic blocking via steric hindrance).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

A Comparative Guide to the Elemental Analysis of 6-Methoxy-2,2-dimethylcyclohexan-1-amine and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques employed for this purpose, elemental analysis remains a fundamental and powerful tool for verifying the empirical formula of a synthesized compound. This guide provides an in-depth comparison of the elemental analysis data for 6-Methoxy-2,2-dimethylcyclohexan-1-amine, a substituted cyclic amine of interest, with structurally related analogs. We will delve into the theoretical data, present a comprehensive experimental protocol for obtaining such data, and discuss the critical importance of this analysis in ensuring the integrity of research and development endeavors.

The Imperative of Elemental Analysis in Compound Verification

Elemental analysis is a quantitative technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1] For the drug development professional, this analysis serves as a primary method to confirm the elemental composition of a newly synthesized molecule, thereby validating its empirical formula.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the inclusion of complete elemental analysis data in new drug applications to ensure the accuracy of molecular formulas.[2] The accepted tolerance for experimental values is typically within ±0.4% of the calculated theoretical values, a standard that underscores the precision of this technique.[3] Deviations beyond this range may indicate the presence of impurities, residual solvents, or an incorrect structural assignment, all of which can have profound implications for subsequent biological and pharmacological studies.[4]

Comparative Elemental Analysis Data

To provide a clear comparative framework, the theoretical elemental analysis data for 6-Methoxy-2,2-dimethylcyclohexan-1-amine is presented alongside two structurally related compounds: 2,2-Dimethylcyclohexan-1-amine and Nonanamide. The former allows for an assessment of the impact of the methoxy group, while the latter, an acyclic isomer, provides a comparison with a different structural class.

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)% Oxygen (Theoretical)
6-Methoxy-2,2-dimethylcyclohexan-1-amine C₉H₁₉NO157.2668.74%12.18%8.91%10.17%
2,2-Dimethylcyclohexan-1-amine[5]C₈H₁₇N127.2375.52%13.47%11.01%-
Nonanamide[6]C₉H₁₉NO157.2568.74%12.18%8.91%10.17%

Note: The theoretical elemental composition is calculated based on the atomic weights of the elements.[7]

Experimental Protocol for CHN Elemental Analysis

The following protocol outlines a standardized procedure for determining the carbon, hydrogen, and nitrogen content of a solid organic compound using a modern CHN elemental analyzer. The underlying principle involves the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, and N₂).[8]

Instrumentation:

  • CHN Elemental Analyzer (e.g., Exeter 440 or similar)[9]

  • Microbalance (accurate to at least 0.001 mg)[10]

  • Sample encapsulation materials (tin capsules for solids)[11]

  • Tweezers and spatula[10]

  • High-purity helium and oxygen gas supplies[8]

  • Analytical standards (e.g., acetanilide)[8]

Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the CHN analyzer is equilibrated at the operational temperature (typically around 1000°C for the combustion furnace).[8]

    • Verify stable gas flows for both helium (carrier gas) and oxygen (combustion gas).[8]

    • Perform a multi-point calibration using a certified analytical standard, such as acetanilide, to generate a calibration curve for C, H, and N.[8]

  • Sample Preparation:

    • Ensure the sample of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is homogenous and dry.

    • Using a clean spatula, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule on a tared microbalance.[10]

    • Securely crimp the tin capsule to encapsulate the sample, ensuring no material is lost.[9] For volatile or hygroscopic samples, specialized sealing techniques may be required.[11]

  • Data Acquisition:

    • Place the encapsulated sample into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The combustion products (CO₂, H₂O, N₂, etc.) are swept by the helium carrier gas through a reduction furnace (to convert nitrogen oxides to N₂) and then through a series of chromatographic columns to separate the individual gases.[2]

    • A thermal conductivity detector (TCD) measures the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample based on the calibration.[2]

  • Data Analysis and Reporting:

    • The software will generate a report detailing the weight percentages of Carbon, Hydrogen, and Nitrogen.

    • Compare the experimental results to the calculated theoretical values. The deviation should be within ±0.4% for each element to be considered acceptable.[3]

    • Perform replicate analyses (at least in duplicate) to ensure the precision and reproducibility of the results.[9]

Visualizing the Elemental Analysis Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenous Sample Weigh Weigh 1-3 mg Sample->Weigh Encapsulate Encapsulate in Tin Weigh->Encapsulate Autosampler Autosampler Encapsulate->Autosampler Combustion Combustion (~1000°C) (CO₂, H₂O, NₓOᵧ) Autosampler->Combustion Reduction Reduction (N₂) (e.g., with Copper) Combustion->Reduction Separation GC Separation Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theory Calculation->Comparison Report Final Report Comparison->Report

Caption: Workflow for CHN Elemental Analysis.

Interpretation and Significance

The elemental analysis data serves as a critical checkpoint in the characterization of 6-Methoxy-2,2-dimethylcyclohexan-1-amine. A close correlation between the experimental and theoretical values for %C, %H, and %N would provide strong evidence for the assigned molecular formula of C₉H₁₉NO.

A comparison with 2,2-Dimethylcyclohexan-1-amine highlights the contribution of the methoxy group (CH₂O) to the overall elemental composition. The presence of oxygen and the corresponding decrease in the percentages of carbon, hydrogen, and nitrogen in the target molecule are distinguishing features.

Interestingly, 6-Methoxy-2,2-dimethylcyclohexan-1-amine and its acyclic isomer, Nonanamide, share the same molecular formula and therefore have identical theoretical elemental compositions. This underscores a key limitation of elemental analysis: it can only confirm the empirical and molecular formulas, not the specific isomeric structure. Consequently, elemental analysis should always be used in conjunction with other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for complete and unambiguous structure elucidation.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclohexan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). Nonanamide. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Kuveke, R. E. H., et al. (2026, January 22). An International Study Evaluating Elemental Analysis. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-Methoxy-2,2-dimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA), which provides a "cradle-to-grave" framework for hazardous waste management. Adherence to these guidelines is not merely a matter of regulatory compliance but a cornerstone of responsible chemical stewardship.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure as a substituted cyclohexylamine, 6-Methoxy-2,2-dimethylcyclohexan-1-amine should be treated as a hazardous substance.[1] Structurally similar amines are often corrosive, flammable, and can be harmful if swallowed or absorbed through the skin.[2][3] Therefore, a stringent approach to personal protection is paramount.

Minimum Recommended PPE:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential burns or absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes, which can cause severe irritation or damage.[1][4]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dust or vapors.[1][5]
II. Spill Response Protocol

Accidents can happen, and a prepared response is critical to mitigating any potential harm.[5] In the event of a spill of 6-Methoxy-2,2-dimethylcyclohexan-1-amine:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the area and control access.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, ensure all necessary PPE is correctly worn.[5]

  • Contain and Absorb: For liquid spills, contain the material with a commercial absorbent such as vermiculite or sand.[2][7] Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully scoop the absorbed material and any contaminated solids into a designated hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Label and Report: Clearly label the waste container and report the spill to your institution's Environmental Health and Safety (EHS) office.

III. Disposal Workflow

The proper disposal of 6-Methoxy-2,2-dimethylcyclohexan-1-amine is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a logical progression from waste generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Waste Management Facility A Waste Generation (Unused reagent, reaction quench, contaminated materials) B Hazardous Waste Determination (Treat as hazardous due to amine structure) A->B Step 1 C Waste Segregation (Separate from other waste streams) B->C Step 2 D Containerization (Use compatible, sealed, and labeled container) C->D Step 3 E Temporary Storage (In designated satellite accumulation area) D->E Step 4 F Waste Pickup Request (Submit to EHS or licensed contractor) E->F Step 5 G Transportation (Manifested transport to a licensed facility) F->G Step 6 H Final Disposal (Incineration is the preferred method) G->H Step 7

Caption: Disposal workflow for 6-Methoxy-2,2-dimethylcyclohexan-1-amine.

IV. Detailed Disposal Procedures

Step 1: Waste Characterization

All waste containing 6-Methoxy-2,2-dimethylcyclohexan-1-amine, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent), must be treated as hazardous waste.[1][9] This is a precautionary measure based on the hazardous characteristics of similar amine compounds, which may include corrosivity, ignitability, and toxicity.[7]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[10]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Keep acidic waste separate from this basic amine waste to avoid violent reactions.[6]

  • Segregate solid and liquid waste into separate containers.[10]

Step 3: Containerization

The choice of container is vital for safe storage and transport.[11]

  • Use compatible containers: The original chemical container is often the best choice.[9] If unavailable, use a container made of a material compatible with amines (e.g., high-density polyethylene - HDPE).

  • Ensure good condition: The container must be in good condition, with no leaks or external residue.[9]

  • Keep containers closed: Containers must be securely sealed at all times, except when adding waste.[12]

Step 4: Labeling

Accurate labeling is a legal requirement and essential for safety.[11][13] The label on your hazardous waste container should include:

  • The words "Hazardous Waste."

  • The full chemical name: "6-Methoxy-2,2-dimethylcyclohexan-1-amine" and any other components in the waste stream.

  • The approximate percentages of each component.

  • The date the waste was first added to the container.

  • The relevant hazard characteristics (e.g., "Corrosive," "Flammable").

Step 5: Storage

Waste must be stored safely pending collection.

  • Store containers in a designated satellite accumulation area.

  • Ensure secondary containment (such as a spill tray) is in place.[10]

  • Store away from heat, sparks, and open flames.[12][14]

Step 6: Collection and Disposal

  • Submit a waste collection request to your institution's EHS office or their designated hazardous waste contractor.[9]

  • The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16]

  • The preferred method of disposal for organic amines is typically high-temperature incineration.[4]

Never dispose of 6-Methoxy-2,2-dimethylcyclohexan-1-amine by pouring it down the sink or placing it in the regular trash.[9] This can lead to environmental contamination and potential damage to plumbing infrastructure.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste. (n.d.). Illinois EPA. Retrieved from [Link]

  • Safety Data Sheet for a steam line neutralizing amine. (2015, June 11). Chemtron Supply Corporation. Retrieved from [Link]

  • Safety Data Sheet for a corrosive amine product. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet for ADDITIN RC 9308. (n.d.). Tri-iso. Retrieved from [Link]

  • Safety when handling cyclohexylamine in non-industrial amounts. (2014, July 20). Chemistry Stack Exchange. Retrieved from [Link]

  • Hazardous Substance Fact Sheet for Cyclohexylamine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Cyclohexylamine. (2001, February 15). U.S. Department of Agriculture. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.